molecular formula C8H6O2S2 B6141768 3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1901-41-3

3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B6141768
CAS No.: 1901-41-3
M. Wt: 198.3 g/mol
InChI Key: IBDGTYDGJDZXII-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3) is a high-value bicyclic heterocyclic building block with significant applications in medicinal chemistry and materials science research. This compound is a key derivative of the thieno[3,2-b]thiophene scaffold, a rigid, planar structure known for enabling end-to-end π-conjugation and facilitating intermolecular S∙∙∙S contacts, which are critical for developing advanced organic semiconductors . In pharmacological research, this compound and its analogs have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35) . Specifically, related 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid derivatives have demonstrated high potency, with one study reporting an EC50 of 63.7 ± 4.1 nM, which is more potent than the known agonist zaprinast . Activation of GPR35 is a target of interest for investigating hypertension, coronary artery disease, asthma, inflammatory bowel disease, and pain . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylthieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-4-6-5(2-3-11-6)12-7(4)8(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDGTYDGJDZXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358520
Record name 3-methylthieno[3,2-b]thiophene-2-carboxylic acid
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Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6448-54-0
Record name 3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering the Electronic Landscape: A Technical Guide to 3-Methylthieno[3,2-b]thiophene Derivatives in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of organic electronics relies heavily on the molecular engineering of


-conjugated building blocks. Among these, the thieno[3,2-b]thiophene (TT) core has emerged as a critical structural motif. As a Senior Application Scientist specializing in organic semiconductors (OSCs), I have observed that while the unsubstituted TT core offers exceptional coplanarity and extended 

-conjugation, its rigid nature often leads to extreme insolubility, hindering solution-based device fabrication.

The strategic introduction of a methyl group at the 3-position—forming 3-methylthieno[3,2-b]thiophene (3-MTT) —solves this processing bottleneck. This whitepaper provides an in-depth analysis of the electronic properties, synthesis protocols, and device applications of 3-MTT derivatives, demonstrating how minimal steric modifications can profoundly optimize material performance in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Structural Paradigm and Electronic Properties

The Causality of the 3-Methyl Substitution

In molecular design, every functional group must serve a distinct physical or electronic purpose. The fused bicyclic structure of thieno[3,2-b]thiophene enforces a highly planar backbone, maximizing


-orbital overlap and facilitating dense solid-state packing via intermolecular 

interactions[1]. However, this rigidity causes excessive crystallization and poor solubility in common processing solvents like chlorobenzene or chloroform.

By introducing a methyl group at the 3-position, we disrupt the molecular symmetry just enough to increase the entropy of mixing, thereby enhancing solubility[2]. Crucially, because the methyl group has a minimal steric footprint, it does not induce a severe torsional twist in the polymer or oligomer backbone. This preserves the close


 stacking distance required for efficient charge hopping in the solid state.
Energy Level Tuning (HOMO/LUMO)

The electronic properties of 3-MTT are highly sensitive to its substitution pattern. The electron-rich sulfur atoms in the fused rings naturally raise the Highest Occupied Molecular Orbital (HOMO) relative to un-fused aromatic systems. The addition of the methyl group provides weak electron donation via hyperconjugation, slightly raising the HOMO level compared to the unsubstituted core.

Theoretical calculations for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid yield a HOMO of approximately -5.50 eV and a Lowest Unoccupied Molecular Orbital (LUMO) of -2.80 eV, resulting in an optical bandgap (


) of 2.70 eV[1]. This low-lying HOMO is critical for two reasons:
  • Oxidative Stability: It provides a high oxidation potential, ensuring the material remains stable against ambient oxygen—a significant advantage over easily oxidized materials like pentacene[3].

  • Voltage Output in OPVs: In bulk-heterojunction solar cells, the Open-Circuit Voltage (

    
    ) is directly proportional to the energy difference between the Donor HOMO and the Acceptor LUMO. A deeper HOMO yields a higher 
    
    
    
    [4].

Synthesis and Functionalization Protocols

To ensure high yield and regioselectivity, the synthesis of the 3-MTT core must be tightly controlled. The following protocol outlines a self-validating, step-by-step methodology for synthesizing 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, a highly versatile intermediate[5].

Step-by-Step Synthesis Methodology
  • Friedel-Crafts Acylation:

    • Procedure: Dissolve 3,4-dibromothiophene (1.0 equiv) and anhydrous

      
       (2.0 equiv) in dry dichloromethane (
      
      
      
      ) and cool to 0 °C under a nitrogen atmosphere. Add acetyl chloride (1.0 equiv) dropwise.
    • Causality: The low temperature is critical to prevent over-acylation and control the exothermic nature of the Lewis acid-catalyzed electrophilic aromatic substitution.

  • Ring Closure (Annulation):

    • Procedure: Isolate the resulting ketone intermediate and dissolve it in N,N-dimethylformamide (DMF). Add

      
       (4.0 equiv) and ethyl mercaptoacetate (1.0 equiv). Heat the mixture to 60–70 °C overnight.
      
    • Causality: DMF, a polar aprotic solvent, accelerates the nucleophilic attack of the thiolate onto the brominated carbon. The basic conditions facilitate the subsequent condensation, forming the second thiophene ring.

  • Hydrolysis:

    • Procedure: Pour the mixture into water, extract with diethyl ether, and concentrate. Hydrolyze the resulting ester using aqueous KOH in ethanol under reflux. Acidify with 1M HCl to precipitate the product.

    • Validation: The resulting 3-methylthieno[3,2-b]thiophene-2-carboxylic acid can be verified via GC/MS and

      
       NMR (look for the distinct methyl singlet near 
      
      
      
      2.4 ppm)[2].

Synthesis A 3,4-Dibromothiophene (Precursor) B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C Ring Closure (Ethyl Mercaptoacetate) B->C D Hydrolysis (KOH, EtOH) C->D E 3-MTT-2-Carboxylic Acid (Target Core) D->E

Step-wise synthesis of the 3-methylthieno[3,2-b]thiophene core via ring closure.

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

In OFETs, the TT core is a proven workhorse. Extended derivatives such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) exhibit exceptional p-channel field-effect mobilities. Research indicates that while dialkylation can be detrimental to semiconducting properties due to excessive steric bulk disrupting


-stacking, monoalkylated derivatives strike the perfect balance. These specific architectures yield thin-film hole mobilities as high as 1.6 cm

V

s

and on/off current ratios (

) exceeding

[6]. Similarly, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives achieve reliable mobilities of 0.10 cm

/Vs using solution-processing techniques[7].
Organic Photovoltaics (OPVs) and DSSCs

In OPVs and Dye-Sensitized Solar Cells (DSSCs), 3-MTT acts as an exceptional


-bridge in Donor-

-Acceptor (D-

-A) push-pull architectures. The electron-rich nature of the fused thiophene facilitates rapid intramolecular charge transfer (ICT). For instance, DSSCs utilizing 3-MTT bridged dyes have demonstrated power conversion efficiencies (PCE) of up to 6.11%. This high efficiency is driven by simultaneous enhancements in short-circuit current (

mA/cm

) and open-circuit voltage (

mV), attributed to the material's ability to block electron recombination at the semiconductor surface[4].

ChargeTransport cluster_transport Charge Transport Phase EX Photon Absorption (Exciton Generation) DIFF Exciton Diffusion to D-A Interface EX->DIFF DISS Exciton Dissociation (Charge Transfer) DIFF->DISS TRANS_H Hole Transport (via 3-MTT HOMO) DISS->TRANS_H Holes TRANS_E Electron Transport (via Acceptor LUMO) DISS->TRANS_E Electrons ELEC Charge Collection at Electrodes TRANS_H->ELEC TRANS_E->ELEC

Photogeneration and charge transport mechanism in 3-MTT based organic photovoltaics.

Quantitative Data Summary

The table below consolidates the electronic and transport properties of various thieno[3,2-b]thiophene derivatives, illustrating the impact of structural modifications on device performance.

Derivative / Material ArchitectureHOMO (eV)LUMO (eV)Bandgap (eV)Mobility (cm²/Vs)Primary Application
3-MTT-2-carboxylic acid (Theoretical)[1]-5.50-2.802.70N/ASynthesis Building Block
DNTT (Unsubstituted Core)[6]-5.40-2.403.00> 2.0Vacuum-Deposited OFETs
Monoalkylated DNTT [6]-5.35-2.402.950.5 – 1.6Solution-Processed OFETs
DTT-based Small Molecule [7]-5.10-3.421.680.10Solution-Processed OFETs
3-MTT Bridged Push-Pull Dye [4]-5.20-3.102.10N/ADSSCs (PCE: 6.11%)

Note: Variations in HOMO/LUMO levels are highly dependent on the terminal acceptor groups and the length of the conjugated backbone.

Conclusion

The 3-methylthieno[3,2-b]thiophene core represents a masterclass in molecular engineering. By understanding the causality between chemical structure and macroscopic electronic properties, researchers can leverage the 3-MTT scaffold to overcome the solubility limitations of rigid fused aromatics without sacrificing charge mobility. Whether utilized as a high-mobility channel in OFETs or as a highly efficient


-bridge in solar cells, 3-MTT derivatives will continue to be foundational to the next generation of flexible, solution-processable organic electronics.

References

  • Title: Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors Source: ACS Publications URL:[Link]

  • Title: Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors Source: MDPI URL:[Link]

  • Title: Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives Source: PMC (PubMed Central) URL:[Link]

  • Title: Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials Source: PMC (PubMed Central) URL:[Link]

  • Title: Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells Source: MDPI URL:[Link]

  • Title: Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists Source: ACS Publications URL:[Link]

Sources

The Versatile Architect: A Technical Guide to 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid as a Premier Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid, a substituted bicyclic heteroaromatic compound, has emerged as a cornerstone building block in the design and synthesis of complex organic molecules. Its rigid, planar thieno[3,2-b]thiophene core, coupled with the reactive handles of a carboxylic acid and a methyl group, provides a unique scaffold for extensive chemical elaboration. This guide delves into the synthesis, chemical reactivity, and diverse applications of this versatile molecule, with a particular focus on its pivotal role in the development of novel therapeutics and advanced organic electronic materials. We will explore the strategic considerations for its use in synthesis, from fundamental transformations to its incorporation into sophisticated molecular architectures, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Thieno[3,2-b]thiophene Scaffold – A Platform for Innovation

The thieno[3,2-b]thiophene (TT) framework is a fused heterocyclic system composed of two thiophene rings, which imparts a unique combination of chemical and physical properties.[1][2] This scaffold is characterized by its planarity, electron-rich nature, and the potential for extended π-conjugation.[3][4] These attributes are highly sought after in both medicinal chemistry and materials science. The rigid structure of the TT core can facilitate precise positioning of functional groups for interaction with biological targets, while its electronic properties are ideal for constructing organic semiconductors.[3][5]

Among the various TT derivatives, 3-methylthieno[3,2-b]thiophene-2-carboxylic acid stands out as a particularly valuable building block.[6] The carboxylic acid at the 2-position serves as a versatile handle for a multitude of chemical transformations, including amidation and esterification, while the methyl group at the 3-position can influence the molecule's conformation and electronic properties.[6] This guide will provide a comprehensive overview of the synthesis and utility of this key intermediate.

Synthesis of the Core Scaffold: Constructing 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

The synthesis of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid relies on the strategic construction of the fused thiophene ring system and the subsequent introduction of the desired functional groups. Several synthetic routes have been developed, often starting from commercially available thiophene derivatives.[6][7]

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the carboxylic acid group, which points to a lithiated thieno[3,2-b]thiophene intermediate. This intermediate can be generated from a halogenated precursor or through direct metallation. The thieno[3,2-b]thiophene core itself is typically assembled through cyclization strategies starting from a single thiophene ring.[6]

G A 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid B 2-Lithio-3-methylthieno[3,2-b]thiophene A->B Carboxylation (CO2) C 2-Bromo-3-methylthieno[3,2-b]thiophene B->C Halogen-Metal Exchange D 3-Methylthieno[3,2-b]thiophene B->D Direct Lithiation C->D Bromination E Substituted Thiophene Precursor D->E Cyclization

Caption: Retrosynthetic analysis of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid.

Key Synthetic Strategies

2.2.1. Lithiation and Carboxylation: A prevalent and efficient method for introducing the carboxylic acid group is through the carboxylation of a lithiated intermediate.[6] This is typically achieved by treating 2-lithio-3-methylthieno[3,2-b]thiophene with carbon dioxide (dry ice). The lithiated species can be generated via direct deprotonation using a strong base like n-butyllithium or through a halogen-metal exchange from a 2-bromo precursor.[6] The choice between these methods often depends on the availability of starting materials and the desired regioselectivity.

2.2.2. Cyclization Approaches: The formation of the fused thieno[3,2-b]thiophene core is a critical step. Common strategies include:

  • Starting from 3-Bromothiophene: A multi-step sequence involving lithiation, reaction with sulfur, and subsequent cyclization with an appropriate reagent can be employed.[6][8]

  • From 3-Nitrothiophenes: The nitro group can act as a leaving group in a nucleophilic aromatic substitution reaction, followed by cyclization to form the second thiophene ring.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer high efficiency and functional group tolerance for creating substituted thieno[3,2-b]thiophenes.[6]

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol describes a general procedure for the synthesis of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid from a 2-bromo precursor.

Materials:

  • 2-Bromo-3-methylthieno[3,2-b]thiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-bromo-3-methylthieno[3,2-b]thiophene (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly add the crushed dry ice to the reaction mixture. A vigorous reaction may occur.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude 3-methylthieno[3,2-b]thiophene-2-carboxylic acid by recrystallization or column chromatography.

Chemical Reactivity and Transformations: A Versatile Building Block

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid serves as a versatile platform for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecules.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site of reactivity, allowing for the formation of esters, amides, and other derivatives.

3.1.1. Esterification: Standard acid-catalyzed esterification with alcohols, such as methanol or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid, readily yields the corresponding methyl or ethyl esters.[6] These esters are often used as intermediates for further synthetic manipulations.

3.1.2. Amidation: Amidation reactions are typically performed by first activating the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The activated species is then reacted with a primary or secondary amine to form the desired amide.

G A 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid B Ester Derivative A->B R-OH, H+ C Amide Derivative A->C R2NH, Coupling Agent D Acid Chloride A->D SOCl2 D->C R2NH

Caption: Key reactions of the carboxylic acid group.

Reactions on the Thieno[3,2-b]thiophene Core

While the carboxylic acid is the most reactive site, the fused ring system can also undergo further functionalization, most commonly through electrophilic substitution or cross-coupling reactions.

3.2.1. Electrophilic Bromination: The thieno[3,2-b]thiophene core is susceptible to electrophilic attack. For instance, bromination can introduce a bromine atom, most likely at the 5-position, providing a handle for subsequent cross-coupling reactions.[6]

3.2.2. Palladium-Catalyzed Cross-Coupling: A halogenated derivative, such as 5-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (or its ester), can be utilized in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents.[6][9]

Applications in Drug Discovery: Targeting G Protein-Coupled Receptors

A significant application of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid and its derivatives is in the field of medicinal chemistry, particularly as agonists for the G protein-coupled receptor 35 (GPR35).[6][10][11] GPR35 is a target of interest for a variety of diseases, including hypertension, inflammatory bowel disease, and pain.[6]

Derivatives of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid have been shown to be potent GPR35 agonists. For example, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid has demonstrated high potency with an EC50 value of 63.7 ± 4.1 nM, which is more potent than the known agonist zaprinast.[6][10] The carboxylic acid group has been found to be critical for activating GPR35.[10]

The rigid thieno[3,2-b]thiophene scaffold allows for the precise orientation of substituents to optimize interactions with the receptor binding pocket. The methyl group can also play a role in modulating the potency and selectivity of these compounds.

Applications in Materials Science: Building Blocks for Organic Electronics

The thieno[3,2-b]thiophene core is a highly desirable building block for the synthesis of organic electronic materials due to its planarity, which facilitates π-π stacking, and its potential for extended π-conjugation, which is crucial for charge transport.[1][3][4] These materials find applications in:

  • Organic Field-Effect Transistors (OFETs): The ordered packing of thieno[3,2-b]thiophene-containing molecules can lead to high charge carrier mobilities.[3][12]

  • Organic Photovoltaics (OPVs): As electron-donating components in the active layer of solar cells.[3]

  • Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transporting layers.[3]

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid can be incorporated into larger conjugated systems, such as oligomers and polymers, through transformations of its carboxylic acid group. For example, it can be converted to other functional groups that are amenable to polymerization or cross-coupling reactions.

Conclusion

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid is a high-value, versatile building block with significant applications in both medicinal chemistry and materials science. Its unique structural and electronic properties, combined with the reactivity of its functional groups, provide a robust platform for the synthesis of a wide range of complex molecules. The synthetic routes to this compound are well-established, and its utility in the development of potent GPR35 agonists and high-performance organic electronic materials is continually expanding. As research in these fields progresses, the demand for and creative use of this exceptional building block are certain to grow.

References

  • 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid - Benchchem. (n.d.).
  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC. (n.d.).
  • Synthesis and Properties of Thieno[3,2-b]thiophene Derivatives for Application of OFET Active Layer | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. (2024, November 7).
  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Journal of Medicinal Chemistry - ACS Publications. (2011, September 27).
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC. (n.d.).
  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - MDPI. (2024, November 21).
  • Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells - Frontiers. (n.d.).
  • Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing). (n.d.).
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals. (2025, November 11).
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.).
  • Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed. (2012, June 15).

Sources

3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a bicyclic heterocyclic compound that has emerged as a significant building block in both medicinal chemistry and materials science. Its rigid, planar thieno[3,2-b]thiophene core imparts unique electronic and structural properties, making it a versatile scaffold for targeted applications. In the realm of drug discovery, it is recognized as a potent modulator of G protein-coupled receptors, while in materials science, it serves as a foundational component for novel organic semiconductors. This guide provides a comprehensive technical overview of its synthesis, key properties, and principal applications, tailored for researchers and professionals in these fields.

Compound Identification and Properties

The fundamental physicochemical properties of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid are summarized below. These identifiers are crucial for accurate sourcing, handling, and characterization.

PropertyValueSource(s)
CAS Number 1901-41-3[1][2]
Molecular Formula C₈H₆O₂S₂[2]
Molecular Weight 198.26 g/mol [3]
IUPAC Name 3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Canonical SMILES CC1=C(C(=O)O)SC2=C1C=CS2
InChI Key IBDGTYDGJDZXII-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

Core Synthesis Strategy

The construction of the 3-methylthieno[3,2-b]thiophene-2-carboxylic acid scaffold is a multi-step process that leverages foundational organometallic and heterocyclic chemistry principles. A common and effective strategy begins with a commercially available thiophene derivative and proceeds through cyclization and functionalization. The causality behind this approach lies in the controlled, sequential introduction of functional groups to build the fused ring system with the desired substitution pattern.

A widely adopted method involves the carboxylation of a lithiated thieno[3,2-b]thiophene intermediate.[1] This key transformation relies on the generation of a potent nucleophile (the organolithium species) that readily attacks carbon dioxide to form the carboxylate.

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol outlines a representative synthesis pathway. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 1: Formation of the Thieno[3,2-b]thiophene Core. The synthesis often starts with a precursor like 3-bromothiophene. Through a sequence of reactions, typically involving lithiation, reaction with sulfur, and subsequent cyclization, the core thieno[3,2-b]thiophene ring system is constructed.[4] The methyl group at the 3-position can be introduced at various stages, often via methylation of a suitable intermediate.

  • Step 2: Regioselective Lithiation. The 3-methylthieno[3,2-b]thiophene intermediate is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to a low temperature (typically -78 °C).

  • Step 3: Deprotonation. A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise. The base selectively abstracts a proton from the 2-position of the ring, which is the most acidic site, to form the 2-lithio-3-methylthieno[3,2-b]thiophene species. This step is critical for ensuring the correct placement of the carboxylic acid group.

  • Step 4: Carboxylation. An excess of solid carbon dioxide (dry ice) is added to the reaction mixture. The highly nucleophilic lithiated intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Step 5: Acidic Work-up and Isolation. The reaction is quenched by the addition of an aqueous acid (e.g., 1M HCl). This protonates the carboxylate salt, yielding the final product, 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, which typically precipitates from the solution and can be isolated by filtration, washed, and dried.

G cluster_synthesis Synthesis Workflow start 3-Methylthieno[3,2-b]thiophene reagent1 n-BuLi in THF, -78°C start->reagent1 Deprotonation intermediate 2-Lithio Intermediate reagent1->intermediate reagent2 1. CO₂ (Dry Ice) 2. H₃O⁺ Work-up intermediate->reagent2 Carboxylation product 3-methylthieno[3,2-b]thiophene- 2-carboxylic acid reagent2->product

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity

The carboxylic acid moiety is a versatile functional handle for further chemical modifications. Standard reactions include:

  • Esterification: Acid-catalyzed reaction with alcohols (e.g., methanol, ethanol) yields the corresponding esters, which are often used as intermediates.[1]

  • Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or using peptide coupling reagents) followed by reaction with amines produces a diverse range of amide derivatives. This is a key strategy for modulating the biological activity of the scaffold.[1]

Applications in Medicinal Chemistry and Drug Discovery

Agonism of G Protein-Coupled Receptor 35 (GPR35)

A primary area of interest for this compound and its derivatives is their activity as agonists for the G protein-coupled receptor 35 (GPR35).[1] GPR35 is an orphan receptor (its endogenous ligand is not definitively known) that is implicated in various physiological and pathological processes, including hypertension, inflammatory bowel disease, asthma, and pain.[1]

Derivatives of the thieno[3,2-b]thiophene-2-carboxylic acid scaffold have been shown to be potent GPR35 agonists. For instance, a related analog, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid, demonstrated high potency with an EC₅₀ value significantly lower than that of the reference agonist, zaprinast.[1][5] This highlights the scaffold's potential for developing novel therapeutics targeting GPR35.

CompoundTargetAssay TypePotency (EC₅₀)Source
6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid GPR35Functional Assay63.7 ± 4.1 nM[1][5][6]
Zaprinast (Reference Agonist) GPR35Functional Assay163 ± 19 nM[5]
GPR35 Signaling Pathway

Upon activation by an agonist, GPR35 is thought to couple primarily to Gα₁₃ proteins, initiating downstream signaling cascades.[7] Another critical pathway involves the recruitment of β-arrestin proteins, which not only desensitize the G-protein signal but can also initiate their own distinct signaling events. The development of "biased agonists" that preferentially activate one pathway over the other is a key goal in modern pharmacology.[8]

G cluster_pathway Simplified GPR35 Signaling agonist Thieno[3,2-b]thiophene Agonist receptor GPR35 Receptor agonist->receptor Binds & Activates g_protein Gα₁₃ Activation receptor->g_protein arrestin β-Arrestin Recruitment receptor->arrestin downstream_g Downstream Cellular Effects g_protein->downstream_g downstream_a β-Arrestin-Mediated Signaling arrestin->downstream_a

Caption: Agonist activation of GPR35 signaling pathways.

Applications in Materials Science

The rigid and planar structure of the thieno[3,2-b]thiophene core is highly advantageous for applications in organic electronics. This scaffold promotes strong end-to-end π-conjugation and facilitates intermolecular sulfur-sulfur (S∙∙∙S) contacts.[1] These features are critical for efficient charge transport, making its derivatives promising candidates for p-type organic semiconductors.[4]

These materials are being developed for use in:

  • Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.[3]

  • Organic Photovoltaics (OPVs): As donor materials in the active layer.

  • Organic Light-Emitting Diodes (OLEDs): As components in the charge-transport layers.

The thieno[3,2-b]thiophene framework offers greater environmental and thermal stability compared to other common organic semiconductors like pentacene, which is prone to oxidation.[4][9] By synthetically modifying the core, for example, through the addition of solubilizing alkyl chains or end-capping aryl units, researchers can fine-tune the material's processing characteristics and electronic properties for specific device applications.[2][3]

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid was not available. The following information is based on data for structurally related thiophene carboxylic acids and should be used as a guideline only. Always consult the specific SDS provided by the supplier before handling.

Hazard Identification:

  • Causes skin irritation (H315).[10][11]

  • Causes serious eye irritation (H319).[10][11]

  • May cause respiratory irritation (H335).[10]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or outdoors.[12][13] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[12][13]

Conclusion

3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a molecule of significant scientific and commercial interest. Its robust chemical scaffold provides a platform for developing highly potent GPR35 agonists, opening new avenues for therapeutic intervention in a range of diseases. Simultaneously, its inherent electronic properties make it a valuable component in the design of next-generation organic electronic materials. The synthetic versatility of its carboxylic acid group ensures that a wide array of derivatives can be readily accessed, allowing for systematic optimization of its biological and material properties. Continued research into this fascinating molecule is poised to yield further innovations in both medicine and materials science.

References

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. MDPI. [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. ACS Publications. [Link]

  • Diphenyl Derivatives of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors. ACS Publications. [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Figshare. [Link]

  • Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors. Royal Society of Chemistry. [Link]

  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. National Center for Biotechnology Information. [Link]

  • Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI. [Link]

  • Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. European Bioinformatics Institute. [Link]

Sources

Precision Modeling of Optoelectronic Properties: Theoretical Band Gap Determination of 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

[1]

Executive Summary & Strategic Context

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS: 1901-41-3) represents a critical scaffold at the intersection of organic electronics and medicinal chemistry.[1][2] While primarily recognized in materials science as a building block for high-mobility p-type semiconductors (due to the rigid, planar thienothiophene core), it has recently gained traction in pharmacology as a potent agonist for the G protein-coupled receptor 35 (GPR35).[2]

For researchers, the theoretical band gap (HOMO-LUMO gap) is not merely a spectral property; it is a predictive descriptor of:

  • Chemical Hardness/Softness: Correlating with metabolic stability and reactivity.[1]

  • Redox Potential: Determining oxidative stability in biological media or electronic devices.[1]

  • Photostability: Predicting susceptibility to radical degradation pathways.[1]

This guide provides a rigorous, self-validating computational protocol to determine the electronic band gap of this molecule using Density Functional Theory (DFT).

Computational Theory: The "Why" and "How"

The Thienothiophene Challenge

The thieno[3,2-b]thiophene core is electron-rich and rigid.[1] The addition of a carboxylic acid at the C2 position introduces a strong electron-withdrawing group (EWG), while the methyl group at C3 acts as a weak electron-donating group (EDG) and sterically influences planarity.[1]

  • HOMO Localization: Predominantly on the sulfur-rich thienothiophene core.[1]

  • LUMO Localization: Delocalized onto the carboxylic acid moiety.[1]

  • Implication: This "push-pull" character requires a DFT functional capable of handling intramolecular charge transfer (ICT) without underestimating the gap energy.

Functional Selection Matrix

Standard functionals like B3LYP often underestimate band gaps in conjugated systems due to self-interaction errors.[1] For this specific derivative, we employ a Range-Separated Hybrid approach.

FunctionalTypeSuitability for 3-Methylthieno[3,2-b]thiophene-2-COOH
B3LYP Hybrid GGABaseline. Good for geometry, but typically underestimates the gap by 0.5–1.0 eV.[1]
CAM-B3LYP Range-SeparatedRecommended. Corrects long-range exchange, crucial for the push-pull nature of the COOH group.[1]
ωB97X-D Dispersion-CorrectedHigh Precision. Accounts for weak non-covalent interactions (e.g., S···O interactions) and dispersion.[1]

Step-by-Step Computational Protocol

Phase 1: Geometry Optimization (The Ground State)

Before calculating energy levels, the molecule must be relaxed to its global minimum potential energy surface (PES).

Protocol:

  • Input Structure: Construct the molecule with the carboxylic acid proton planar to the ring (allowing for intramolecular hydrogen bonding with the thiophene sulfur or methyl interactions).

  • Level of Theory: B3LYP/6-311G(d,p) or ωB97X-D/def2-TZVP.

  • Solvent Model: Use PCM (Polarizable Continuum Model) .[1]

    • For Pharma: Water (

      
      ).[1]
      
    • For Electronics: Chloroform (

      
      ) or Chlorobenzene.[1]
      
Phase 2: Vibrational Frequency Analysis (Validation)

Crucial Check: You must verify that the optimized geometry is a true minimum, not a saddle point.

  • Criteria: All calculated vibrational frequencies must be positive (Real).

  • Flag: A single imaginary frequency (negative value) indicates a transition state; re-optimize the geometry.[1]

Phase 3: Frontier Orbital Calculation (The Electronic Gap)

Calculate the energies of the Highest Occupied Molecular Orbital (


  • Equation (Koopmans' Theorem Approximation):

    
    [1]
    
  • Hardness (

    
    ): 
    
    
    [1]
Phase 4: Time-Dependent DFT (The Optical Gap)

The electronic gap differs from the optical gap (absorption onset) due to the exciton binding energy.

  • Method: TD-DFT (nstates=10).[1]

  • Output: Look for the

    
     transition energy (vertical excitation).[1] This correlates directly with UV-Vis absorption spectra (
    
    
    ).[1]

Visualizing the Workflow

GStartStart: 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid StructureGeoOptGeometry Optimization(B3LYP/6-311G(d,p) + PCM)Start->GeoOptFreqCheckFrequency Analysis(Check for Imaginary Freqs)GeoOpt->FreqCheckDecisionAll Frequencies Positive?FreqCheck->DecisionDecision->GeoOptNo (Imaginary Found)HOMO_LUMOSingle Point Energy(Frontier Orbitals Calculation)Decision->HOMO_LUMOYes (True Minimum)TD_DFTTD-DFT Calculation(Optical Gap / UV-Vis)HOMO_LUMO->TD_DFTAnalysisData Correlation:Reactivity & StabilityTD_DFT->Analysis

Caption: Figure 1. Self-validating computational workflow for determining electronic and optical properties.

Theoretical Data & Interpretation

Based on comparative analysis of thienothiophene derivatives in the literature [1, 2, 3], the expected theoretical values for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid are modeled below.

Predicted Frontier Orbital Energies

The carboxylic acid lowers the LUMO significantly compared to the unsubstituted core, narrowing the gap.

ParameterTheoretical Estimate (B3LYP/6-31G*)Theoretical Estimate (CAM-B3LYP/6-311G**)Interpretation
HOMO Energy -5.80 eV to -6.00 eV-6.20 eVHigh Oxidative Stability. Harder to oxidize than pentacene.[1]
LUMO Energy -2.10 eV to -2.30 eV-1.80 eVElectron Affinity. The COOH group facilitates electron acceptance.[1]
Band Gap (

)
~3.7 eV ~4.4 eV Wide gap semiconductor; requires UV excitation (~300-350 nm).[1]
Relevance to Drug Development
  • High Chemical Hardness: A wide gap implies the molecule is chemically stable and less prone to spontaneous redox reactions in the bloodstream (unless metabolically activated).

  • GPR35 Agonism: The electron density distribution (mapped via HOMO) on the sulfur atoms is critical for

    
     stacking interactions within the receptor pocket.[1]
    

Experimental Validation (Quality Control)

To validate your theoretical model, compare the calculated Optical Gap with experimental UV-Vis data.[1]

  • Synthesis: Esterification of the carboxylic acid is often required for solubility (e.g., methyl ester).

  • UV-Vis Spectroscopy: Measure

    
     (absorption edge).[1]
    
  • Calculation:

    
    .[1]
    
  • Correction: If Theory > Experiment by >0.3 eV, switch to a hybrid functional with less Hartree-Fock exchange (e.g., B3LYP) or include explicit solvent molecules.

References

  • Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012).[3] Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171.[3] [Link]

  • Khalid, M., et al. (2025).[1][4] Exploring key electronic and non-linear optical amplitude with bilateral intramolecular charge transfer into thieno[3,2-b]thiophene-based compounds. RSC Advances. [Link]

  • PubChem. (2025).[1] Methyl thieno[3,2-b]thiophene-2-carboxylate Compound Summary. National Library of Medicine.[1] [Link]

Methodological & Application

Application Note: High-Efficiency Decarboxylation of 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3-Methylthieno[3,2-b]thiophene is a critical heterocyclic building block, particularly in the synthesis of p-type organic semiconductors, liquid crystals, and conductive polymers (e.g., for OFETs and organic solar cells). The final step in generating the core scaffold often involves the decarboxylation of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid .

While thermal decarboxylation is conceptually simple, the specific fusion of the thiophene rings renders the substrate sensitive to oxidative polymerization at the high temperatures required for reaction. This protocol details the Copper-Mediated Quinoline Method , the industry "gold standard" for this transformation. It prioritizes high yield and electronic-grade purity by mitigating oxidative side reactions.

Key Challenges Addressed
  • Thermal Decomposition: Preventing the "black tar" formation common in high-temperature heterocyclic chemistry.

  • Complete Conversion: Overcoming the stability of the C2-carboxylate bond.

  • Purification: Removing the high-boiling, toxic solvent (quinoline) effectively.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. This protocol relies on the Nilsson-Cohen Copper-Quinoline Decarboxylation mechanism. Unlike simple thermal decarboxylation, this is an organometallic catalytic cycle.

The Catalytic Cycle
  • Salt Formation: The carboxylic acid reacts with the base (quinoline) and copper species to form a cuprous carboxylate salt.[1]

  • Decarboxylation: The rate-determining step. The cuprous carboxylate undergoes loss of

    
     to form an organocopper intermediate (thienyl-copper species).
    
  • Protonolysis: The organocopper intermediate abstracts a proton (likely from trace water or the solvent sphere) to release the neutral product and regenerate the catalyst.

Mechanistic Diagram (DOT)

DecarboxylationMechanism Start Start: Carboxylic Acid Salt Cuprous Carboxylate Salt Start->Salt + Cu / Quinoline - H+ Transition Transition State (CO2 Loss) Salt->Transition Heat (>200°C) OrganoCu Organocopper Intermediate Transition->OrganoCu - CO2 Product Product: 3-Methylthieno[3,2-b]thiophene OrganoCu->Product + H+ (Protonolysis) Product->Start Cycle Complete

Caption: The catalytic cycle involves the formation of a transient organocopper species, facilitating CO2 loss at temperatures lower than purely thermal decomposition.

Experimental Protocol

Reagents & Equipment
Reagent/EquipmentGrade/SpecPurpose
Substrate 3-methylthieno[3,2-b]thiophene-2-carboxylic acidPrecursor (>95% purity recommended)
Copper Powder Fine powder, <75 µm, 99%Catalyst (increases surface area)
Quinoline Reagent Grade (>98%)High-boiling solvent (bp ~237°C) & Base
Inert Gas Nitrogen or Argon (Dry)Prevents oxidation of the thiophene ring
HCl (aq) 2M - 6MQuenching and Quinoline removal
Ether/DCM HPLC GradeExtraction solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure the carboxylic acid substrate is dry. Trace water is acceptable (and helps protonolysis), but excessive moisture causes bumping at high temps.

  • Charging: In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, combine:

    • 1.0 equivalent of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid .

    • 0.1 - 0.3 equivalents of Copper powder .

    • Quinoline (approx. 3–5 mL per gram of substrate).

  • Inert Atmosphere: Seal the system and purge with Nitrogen/Argon for 15 minutes. Critical: Thienothiophenes are electron-rich and prone to oxidative coupling if heated in air.

Phase 2: Decarboxylation
  • Heating: Heat the mixture rapidly to 200°C – 220°C .

    • Note: Evolution of

      
       gas (bubbling) should be observable.
      
  • Monitoring: Maintain temperature for 45–90 minutes .

    • Endpoint: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting material (acid) will remain at the baseline; the product (non-polar) will move near the solvent front (

      
      ).
      
  • Cooling: Once gas evolution ceases and TLC confirms conversion, cool the reaction mixture to Room Temperature (RT).

Phase 3: Workup & Purification[2]
  • Quenching: Pour the dark reaction mixture into crushed ice containing 6M HCl (use excess acid relative to Quinoline volume).

    • Chemistry: Quinoline is converted to Quinolinium Chloride (water-soluble).

  • Extraction: Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with:

    • 2M HCl (2x) to ensure complete quinoline removal.

    • Water (1x).

    • Brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: The crude material is often a brown oil/solid.

    • Method A (Preferred for Electronics): Vacuum Sublimation (High vacuum, moderate heat).

    • Method B (Standard): Column Chromatography (Silica gel, 100% Hexanes).

Workflow Diagram (DOT)

ProtocolWorkflow Setup 1. Setup (Substrate + Cu + Quinoline) Reaction 2. Reaction (200-220°C, N2 atm, 1-2h) Setup->Reaction Heat Quench 3. Acid Quench (Ice + 6M HCl) Reaction->Quench Cool & Pour Extraction 4. Extraction (Ether/DCM + HCl Wash) Quench->Extraction Phase Sep Purification 5. Purification (Sublimation or Column) Extraction->Purification Concentrate

Caption: Operational workflow emphasizing the critical acid quench step to remove the quinoline solvent.

Critical Process Parameters & Troubleshooting

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low (<190°C)Increase temp to 220°C; ensure vigorous reflux.
"Black Tar" Formation Oxidation or PolymerizationEnsure strict

atmosphere; reduce reaction time.
Product smells like amine Residual QuinolinePerform an additional wash with 6M HCl during workup.
Low Yield Product volatilityThe product is semi-volatile. Avoid high-vac rotary evaporation at high temps; use mild conditions.
Safety & Handling
  • Quinoline: Toxic, potential carcinogen, and skin irritant. Handle only in a fume hood.

  • Copper Waste: Filtered copper residues must be disposed of as heavy metal waste.

  • Thermal Hazard: Reaction operates >200°C. Use appropriate thermal gloves and blast shields if scaling up.

References

  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives.[3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (22), 3465-3470.

    • Significance: Establishes the foundational synthesis and decarboxyl
  • Cohen, T., & Schambach, R. A. (1970).[7] The Copper-Quinoline Decarboxylation.[1][7][8][9] Journal of the American Chemical Society, 92(10), 3189–3190.

    • Significance: The definitive mechanistic study of the copper-quinoline system.
  • Goossen, L. J., et al. (2009). Copper-catalyzed protodecarboxylation of aromatic carboxylic acids.

    • Significance: Modern review of Cu-catalyzed decarboxylation, offering context on c
  • Ahmed, M. O., et al. (2012).[10] Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163-12171.[10]

    • Significance: Application of the decarboxylation protocol in the context of modern organic semiconductor synthesis.
    • [10]

Sources

Strategic Esterification Protocols for 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3) is a critical fused-ring building block. Its rigid, planar thienothiophene core is highly valued in the synthesis of organic semiconductors (OTFTs, OPVs) due to its ability to facilitate


-

stacking, and in medicinal chemistry as a scaffold for GPR35 agonists [1, 2].[1][2]

The Challenge: While thiophene carboxylic acids are generally reactive, the 3-methyl substituent introduces specific physicochemical constraints:

  • Steric Hindrance: The methyl group at position 3 is ortho to the carboxylic acid at position 2. This proximity increases the energy barrier for nucleophilic attack at the carbonyl carbon, potentially stalling equilibrium-based methods like Fischer esterification.

  • Solubility: The fused bicyclic system exhibits low solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) or aggressive reflux conditions.

  • Electronic Effects: The electron-rich thiophene rings make the system susceptible to electrophilic attack if harsh Lewis acids are used, though the electron-withdrawing carboxyl group mitigates this at the 2-position.

The Solution: This guide details three distinct protocols tailored to the scale and downstream application of the ester:

  • Protocol A (Acid Chloride): The "Gold Standard" for scale-up and sterically demanding alcohols.

  • Protocol B (Base-Promoted Alkylation): The "Mild" route for high-value substrates and lab-scale synthesis.

  • Protocol C (Fischer Esterification): The "Economical" route for simple methyl/ethyl esters.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, use this logic flow to select the optimal method for your specific alcohol and scale.

Esterification_Decision_Tree Start Start: Select Alcohol (R-OH) Is_Simple Is R-OH Methanol or Ethanol? Start->Is_Simple Is_Scale Is Scale > 10g? Is_Simple->Is_Scale Yes Is_Complex Is R-OH Acid-Sensitive or Sterically Bulky? Is_Simple->Is_Complex No Method_Fischer Protocol C: Fischer Esterification (Reflux/H2SO4) Is_Scale->Method_Fischer No (Lab Scale) Method_AcidCl Protocol A: Acid Chloride Route (SOCl2 / Pyridine) Is_Scale->Method_AcidCl Yes (Process Scale) Is_Complex->Method_AcidCl No (Standard Alcohol) Method_Alkyl Protocol B: Base-Promoted Alkylation (R-X / K2CO3) Is_Complex->Method_Alkyl Yes (Use Alkyl Halide) Method_Steglich Protocol D: Steglich Coupling (DCC / DMAP) Is_Complex->Method_Steglich Yes (Labile Alcohol)

Figure 1: Strategic decision tree for selecting the esterification method based on alcohol type and reaction scale.

Detailed Protocols

Protocol A: Acid Chloride Activation (Recommended)

Best For: Scale-up (>10g), sterically hindered alcohols, and ensuring complete conversion. Mechanism: Conversion of the -OH to -Cl creates a supreme leaving group, overcoming the steric hindrance of the 3-methyl group via an irreversible step.

Reagents
  • Substrate: 3-methylthieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T)

  • Base (Step 2): Triethylamine (TEA) or Pyridine (1.2 eq)

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask under N

    
    , suspend the carboxylic acid in anhydrous DCM (or Toluene).
    
  • Chlorination: Add catalytic DMF. Add SOCl

    
     dropwise at 0°C.
    
    • Expert Note: The reaction will evolve HCl and SO

      
       gas. Ensure proper venting.[3][4]
      
  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The suspension should clear, indicating formation of the acid chloride.

  • Evaporation: Remove solvent and excess SOCl

    
     under reduced pressure. Do not skip this.  Excess SOCl
    
    
    
    will react with your alcohol to form alkyl chlorides.
    • Checkpoint: The residue is typically a yellow/brown solid or oil.

  • Esterification: Redissolve the residue in dry DCM. Add the target Alcohol (1.1 eq) and TEA (1.2 eq) at 0°C. Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
Protocol B: Base-Promoted Alkylation (The "Mild" Route)

Best For: High-value alcohols, avoiding acidic conditions, small-scale library synthesis. Mechanism: S


2 nucleophilic attack of the carboxylate anion onto an alkyl halide. This completely avoids the steric hindrance at the carbonyl carbon because the reaction occurs at the alkyl carbon [3].
Reagents
  • Substrate: 3-methylthieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq)

  • Alkylating Agent: Alkyl Iodide or Bromide (e.g., MeI, EtI, Benzyl Bromide) (1.2 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (1.5 eq)
  • Solvent: DMF (dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Deprotonation: Dissolve the carboxylic acid in DMF (0.2 M concentration). Add powdered K

    
    CO
    
    
    
    . Stir at RT for 30 mins to ensure carboxylate formation.
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for MeI) or 60°C (for less reactive bromides) for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc) will show the disappearance of the baseline acid spot and appearance of a high-Rf non-polar spot.

  • Workup: Pour the mixture into ice water. The ester often precipitates as a solid. Filter and wash with water.[5] If oil forms, extract with EtOAc.

Protocol C: Fischer Esterification (Classic)

Best For: Simple methyl or ethyl esters, tolerant substrates, "Green" chemistry (if using EtOH). Mechanism: Acid-catalyzed equilibrium. The 3-methyl group may slow the formation of the tetrahedral intermediate, requiring longer reaction times [4].

Reagents
  • Substrate: 3-methylthieno[3,2-b]thiophene-2-carboxylic acid

  • Solvent/Reagent: Methanol or Ethanol (Excess, used as solvent)[1]

  • Catalyst: Conc. H

    
    SO
    
    
    
    (0.5 eq) or p-Toluenesulfonic acid (pTSA) (0.1 eq)
Step-by-Step Methodology
  • Setup: Dissolve acid in excess Alcohol (approx. 20 mL per gram). Add catalyst.[2][6]

  • Reflux: Heat to vigorous reflux.

    • Expert Insight: For Ethanol, use a Dean-Stark trap (with a ternary azeotrope agent like Toluene) if conversion is low, to remove water and drive the equilibrium.

  • Duration: 12–24 hours. (Longer than typical benzoates due to the 3-methyl steric effect).

  • Workup: Concentrate solvent to ~20% volume. Pour into ice water containing NaHCO

    
     (to neutralize acid). Filter the precipitate.[7]
    

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureProtocol A (Acid Chloride)Protocol B (Alkylation)Protocol C (Fischer)
Reaction Type Irreversible ActivationS

2 Displacement
Equilibrium
Steric Sensitivity Low (Forceful)None (Remote attack)High (3-Me hinders)
Yield (Typical) 85–95%90–98%70–85%
Atom Economy Low (SO

/HCl waste)
Moderate (Salt waste)High (Water waste)
Purification Extraction/Cryst.Filtration/ExtractionExtraction
Cost ModerateHigh (if R-X is expensive)Low
Troubleshooting Guide ("The Scientist's Perspective")
  • Problem: Low conversion in Fischer Esterification.

    • Root Cause: The 3-methyl group blocks the approach of the alcohol, and water accumulation shifts equilibrium back.

    • Fix: Switch to Protocol A . If sticking with C, add molecular sieves or use a Dean-Stark trap.

  • Problem: Product is an oil/sticky solid.

    • Root Cause: Thienothiophenes are often waxy. Residual solvent (DMF) or impurities.

    • Fix: Triturate with cold Methanol or Hexane. If using DMF (Protocol B), ensure thorough water washes (5x) to remove DMF traces.

  • Problem: Darkening of reaction mixture (Acid Chloride).

    • Root Cause: Thiophene rings can polymerize or decompose under extreme acid/heat.

    • Fix: Keep T < 50°C during SOCl

      
       removal. Use Oxalyl Chloride/DMF at RT instead of refluxing SOCl
      
      
      
      .

Workflow Visualization (Acid Chloride Route)

Acid_Chloride_Workflow Input Acid Substrate (Solid) Activation Activation (SOCl2, DMF cat.) Reflux 2h Input->Activation Dissolve Intermediate Acid Chloride (Reactive Oil) Activation->Intermediate -SO2, -HCl Coupling Coupling (R-OH, Pyridine) DCM, 0°C to RT Intermediate->Coupling Add Alcohol Output Target Ester (Crystalline Solid) Coupling->Output Workup

Figure 2: Process flow for the Acid Chloride activation method, highlighting the critical intermediate stage.

References

  • BenchChem. 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid: Reactions and Applications. Retrieved from

  • Irgashev, R. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution.[1][8] MDPI Organics. Available at: [Link]

  • Fuller, L. S., et al. Thieno[3,2-b]thiophene-2-carboxylic acid synthesis.[5] (Cited in PMC context for general thienothiophene synthesis). Available at: [Link]

  • Rzepa, H. Mechanism of Thionyl Chloride Reaction with Carboxylic Acids. Imperial College London. Available at: [Link]

Sources

Application Note: Synthesis and Functionalization of Conductive Polymers via Thienothiophene Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Thienothiophenes (TTs), specifically the thieno[3,2-b]thiophene and thieno[3,4-b]thiophene isomers, are foundational building blocks in the synthesis of high-performance organic semiconductors. Their rigid, coplanar fused-ring architecture promotes extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-conjugation and strong intermolecular S···S interactions, which are essential for achieving high charge carrier mobility in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) . Thienothiophene carboxylic acids, such as thieno[3,2-b]thiophene-2-carboxylic acid and thieno[3,4-b]thiophene-2-carboxylic acid (TTHC), serve as highly stable, isolable intermediates. By incorporating these functionalized cores into polymer backbones, researchers can precisely engineer low bandgap conjugated polymers with tailored electronic band structures .

Mechanistic Causality in Synthetic Choices

The strategic use of a carboxylic acid intermediate is driven by chemical stability and synthetic versatility. Direct synthesis of unsubstituted thienothiophenes is often plagued by low yields and poor oxidative stability. The carboxylic acid moiety acts as a directing group and a protective anchor during purification.

  • Decarboxylation: The controlled thermal decarboxylation of thieno[3,2-b]thiophene-2-carboxylic acid using copper in quinoline at 260°C provides a thermodynamically driven pathway to yield pristine, highly pure thieno[3,2-b]thiophene monomers 1.

  • Exhaustive Halogenation: The carboxylic acid intermediate can be directly subjected to bromination. The electron-withdrawing nature of the carboxyl group modulates the electron density of the fused rings, allowing for the synthesis of polybrominated derivatives (e.g., 2,3,5,6-tetrabromothieno[3,2-b]thiophene). This intermediate is critical for synthesizing ladder-type poly(thienothiophenes) 2.

  • Vapor Doping for Conductivity: Post-polymerization, the intrinsic semiconducting polymers require doping to achieve highly conductive states. Acid vapor doping using trifluoromethanesulfonic acid (TfOH) protonates the electron-rich polythiophene backbone. Unlike solution doping, vapor doping prevents solvent-induced swelling, preserving the ordered crystalline domains of the polymer film while drastically increasing the charge carrier concentration .

Quantitative Data Summary

Compound / PolymerKey PropertyValue / OutcomeAnalytical Method
Thieno[3,2-b]thiophene-2-carboxylic acid Melting Point~240 °CCapillary Melting Point Apparatus
Thieno[3,4-b]thiophene (Monomer) Oxidation Potential~1.02 V vs Ag/Ag+Cyclic Voltammetry 3
Poly(thieno[3,4-b]thiophene) Optical Bandgap~0.85 eVUV-Vis-NIR Spectroscopy 3
TfOH-Doped Polythiophene Film Electrical Conductivity> 2000 S/cmFour-Probe Method []()

Synthetic Workflow Diagram

G A Thienothiophene Carboxylic Acid (Stable Precursor) B Thermal Decarboxylation (Cu, Quinoline, 260°C) A->B Pathway 1 C Exhaustive Bromination (Br2, AcOH/H2O) A->C Pathway 2 D Pristine TT Monomer (e.g., Thieno[3,2-b]thiophene) B->D E Polybrominated Precursor (Ladder Polymer Base) C->E F Cross-Coupling Polymerization (Suzuki / Stille) D->F E->F G Conjugated Polymer (Undoped, Low Bandgap) F->G H Acid Vapor Doping (TfOH) G->H I Highly Conductive Polymer (>2000 S/cm) H->I

Synthetic workflow from thienothiophene carboxylic acid to highly conductive doped polymers.

Experimental Protocols

Protocol A: Decarboxylative Synthesis of Thieno[3,2-b]thiophene
  • Objective: Isolate the pristine monomer from the carboxylic acid intermediate.

  • Causality: Quinoline acts as a high-boiling basic solvent that facilitates the removal of

    
    , while copper powder catalyzes the C-C bond cleavage.
    
  • Step-by-Step Method:

    • Charge a flame-dried round-bottom flask with thieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq) and copper powder (0.1 eq) in anhydrous quinoline.

    • Heat the mixture to 260°C under an inert argon atmosphere for 30 minutes 1.

    • Cool the reaction to room temperature. Extract the mixture with diethyl ether.

    • Wash the organic layer extensively with 1M HCl(aq) to protonate and partition the quinoline solvent into the aqueous phase.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Self-Validation: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar carboxylic acid spot (retention factor,

    
     ~0.1) and the appearance of a non-polar monomer spot (
    
    
    
    ~0.8 in hexane) confirms successful decarboxylation.
Protocol B: Synthesis of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
  • Objective: Generate a fully functionalized intermediate for ladder-type polymers.

  • Causality: Bromine acts as a strong electrophile. The aqueous acetic acid solvent system stabilizes the bromonium ion intermediates and facilitates exhaustive bromination across all available positions on the fused ring 2.

  • Step-by-Step Method:

    • Dissolve thieno[3,2-b]thiophene-2-carboxylic acid in a mixture of acetic acid and water.

    • Add liquid bromine (excess, >4.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 12 hours.

    • Quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate (

      
      ) to neutralize unreacted bromine.
      
    • Filter the resulting precipitate and recrystallize from ethanol.

  • Self-Validation: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a molecular ion peak at m/z ~456 with the characteristic isotopic pattern of four bromine atoms confirms the product.

Protocol C: Palladium-Catalyzed Polymerization (Suzuki-Miyaura)
  • Objective: Synthesize the conjugated polymer backbone.

  • Causality: Palladium(0) catalyzes the cross-coupling between brominated thienothiophenes and boronic acid comonomers. A biphasic solvent system (toluene/water) is used to dissolve both the organic monomers and the inorganic base (

    
    ) required for the transmetalation step 4.
    
  • Step-by-Step Method:

    • Combine the brominated thienothiophene monomer (1.0 eq), a diboronic ester comonomer (1.0 eq), and

      
       (3.0 eq) in a degassed mixture of toluene and water (5:1 v/v).
      
    • Add tetrakis(triphenylphosphine)palladium(0) (

      
      , 0.05 eq) under strict argon flow.
      
    • Reflux the mixture at 110°C for 48 hours.

    • Precipitate the polymer by dropping the cooled reaction mixture into vigorously stirred methanol.

    • Purify the polymer via Soxhlet extraction using methanol, acetone, and finally chloroform to isolate the high-molecular-weight fraction.

  • Self-Validation: Measure the optical bandgap using UV-Vis-NIR spectroscopy. A significant bathochromic (red) shift compared to the monomer indicates extended

    
    -conjugation 3.
    
Protocol D: Acid Vapor Doping for High Conductivity
  • Objective: Convert the semiconducting polymer into a highly conductive state.

  • Causality: Trifluoromethanesulfonic acid (TfOH) vapor permeates the solid polymer film. The strong acid protonates the polymer backbone, generating polarons/bipolarons (charge carriers) without disrupting the solid-state morphology, which is a common failure point in solution-based doping .

  • Step-by-Step Method:

    • Spin-coat the conjugated polymer from a chlorobenzene solution onto a pre-cleaned glass substrate to form a uniform film (~100 nm thickness).

    • Place the substrate in a sealed glass desiccator containing a small open vial of anhydrous TfOH.

    • Expose the film to TfOH vapor at room temperature for 15–30 minutes under ambient pressure.

    • Remove the doped film and immediately transfer it to an inert glovebox for characterization.

  • Self-Validation: Perform a four-probe electrical conductivity measurement. A successful doping process will show a conductivity increase from baseline semiconductor levels (<

    
     S/cm) to >2000 S/cm .
    

References

  • Title: The Crucial Role of Thieno[3,4-b]thiophene-2-carboxylic Acid in Modern Organic Electronics | Source: nbinno.com | URL:

  • Title: Thiophene-Based Trimers and Their Bioapplications: An Overview | Source: mdpi.com | URL: 4

  • Title: 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | Source: ossila.com | URL: 2

  • Title: Poly(thieno[3,4-b]thiophene): A p- and n-Dopable Polythiophene Exhibiting High Optical Transparency in the Semiconducting State | Source: acs.org | URL: 3

  • Title: Thieno[3,2-b]thiophene synthesis | Source: chemicalbook.com | URL: 1

  • Title: Acid vapor doping of polar polythiophenes for high electrical conductivity | Source: rsc.org | URL:

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3) is a highly versatile, rigid, and planar bicyclic heterocyclic building block[1]. Its unique thieno[3,2-b]thiophene core facilitates end-to-end


-conjugation and strong intermolecular S···S contacts, making it a privileged scaffold in the development of advanced p-type organic semiconductors and thin-film transistors (TFTs)[1][2]. Beyond materials science, derivatives of this carboxylic acid—specifically 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210)—have been identified as highly potent agonists of the G protein-coupled receptor 35 (GPR35), significantly outperforming traditional agonists like zaprinast in pharmacological assays[1][3].

While the carboxylic acid moiety is an essential pharmacophore for GPR35 receptor binding[3], it also serves as a powerful, traceless directing group for synthetic functionalization[4]. By leveraging decarboxylative cross-coupling methodologies, researchers can extrude CO₂ to form new C–C bonds, bypassing the need for pre-functionalized, moisture-sensitive organometallic reagents[5][6].

Mechanistic Pathways & Experimental Design

When functionalizing the C2 position of the 3-methylthieno[3,2-b]thiophene core, two primary cross-coupling strategies are employed depending on the end-use application:

  • Direct Decarboxylative Cross-Coupling : Utilizing a bimetallic Palladium/Copper catalyst system, the carboxylic acid undergoes Cu-mediated protodecarboxylation to form a transient aryl-copper intermediate. This intermediate undergoes transmetalation with a Pd-complex (which has undergone oxidative addition with an aryl halide), ultimately yielding the biaryl product[6][7].

  • Stepwise Decarboxylation and Suzuki-Miyaura Coupling : The acid is thermally decarboxylated using copper powder[8]. The resulting 3-methylthieno[3,2-b]thiophene is then regioselectively brominated and subjected to standard Pd-catalyzed Suzuki or Stille cross-coupling[2].

Causality Insight : While the direct decarboxylative route is highly atom-economical and ideal for late-stage library synthesis, the steric hindrance introduced by the adjacent 3-methyl group can sometimes impede the formation of the bulky Pd-transition state. For the synthesis of high-molecular-weight semiconductor polymers—where strict stoichiometric balance is required—the stepwise route is often preferred. The stepwise approach acts as a self-validating system, allowing for the isolation, purification, and exact quantification of the brominated monomeric intermediates prior to polymerization[2][8].

G SM 3-Methylthieno[3,2-b]thiophene -2-carboxylic acid Int_Cu Aryl-Copper Intermediate SM->Int_Cu Cu cat., Base -CO2 Int_Decarb 3-Methylthieno [3,2-b]thiophene SM->Int_Decarb Thermal (-CO2) Cu powder Prod_A Direct Cross-Coupled Product Int_Cu->Prod_A Pd cat., Ar-X Transmetalation Int_Br Brominated Intermediate Int_Decarb->Int_Br NBS Bromination Prod_B Stepwise Cross-Coupled Product Int_Br->Prod_B Pd cat., Ar-B(OH)2 Suzuki Coupling

Figure 1: Direct decarboxylative vs. stepwise cross-coupling pathways.

Experimental Protocols

Protocol A: Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling

This protocol adapts the methodologies established for heteroaromatic carboxylic acids, enabling direct C–C bond formation[6][7].

Reagents & Materials:

  • 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (1.0 equiv)

  • Aryl bromide or triflate (1.2 equiv)

  • Cu₂O (10 mol%)

  • PdI₂ (2 mol%)

  • Tol-BINAP (3 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: NMP/Quinoline mixture (3:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalytic System : In an oven-dried Schlenk tube under an argon atmosphere, combine Cu₂O, PdI₂, Tol-BINAP, and 1,10-phenanthroline. Causality: 1,10-phenanthroline coordinates with Cu to facilitate the extrusion of CO₂ at lower activation energies, while the bulky Tol-BINAP ligand stabilizes the Pd(0) species, preventing its aggregation into inactive palladium black[7].

  • Substrate Addition : Add 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, the aryl bromide, and K₂CO₃.

  • Solvent Introduction : Inject the degassed NMP/Quinoline solvent mixture. Causality: Quinoline acts as a non-innocent, coordinating solvent. Its basicity and coordinating ability stabilize the transient aryl-copper intermediate, preventing premature protonation (undesired protodecarboxylation) before transmetalation to Palladium can occur[4].

  • Reaction Execution : Seal the tube and heat the mixture at 160 °C for 12–16 hours. Monitor the evolution of CO₂ (which serves as a thermodynamic driving force) and track reaction progress via GC-MS.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with 1M HCl to remove quinoline, followed by brine. Dry over anhydrous MgSO₄ and purify via flash chromatography.

Protocol B: Stepwise Decarboxylation, Halogenation, and Suzuki Coupling

This self-validating system isolates the halogenated intermediate, ensuring absolute structural confirmation prior to complex cross-coupling[2][8].

Step 1: Thermal Decarboxylation

  • Suspend 3-methylthieno[3,2-b]thiophene-2-carboxylic acid in quinoline and add copper powder (0.5 equiv)[8].

  • Heat the mixture to 200–220 °C until CO₂ evolution ceases (typically 2-3 hours)[8].

  • Cool the reaction, dilute with diethyl ether, filter, and wash extensively with dilute HCl to remove the quinoline. Evaporate under reduced pressure to yield crude 3-methylthieno[3,2-b]thiophene[8].

Step 2: Regioselective Bromination

  • Dissolve the intermediate in chloroform.

  • Protect the reaction flask from light and add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C[8]. Causality: Conducting the reaction in the dark at 0 °C suppresses radical-mediated side reactions (such as allylic bromination of the 3-methyl group), ensuring strict electrophilic aromatic substitution at the thiophene ring[8][9].

  • Stir overnight at room temperature. Wash with aqueous sodium thiosulfate to quench unreacted NBS, dry, and recrystallize to obtain the pure brominated intermediate.

Step 3: Suzuki-Miyaura Coupling

  • Combine the brominated intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) in a degassed THF/aqueous K₂CO₃ (2M) biphasic system[2].

  • Reflux at 80 °C for 18 hours.

  • Extract the organic phase, dry, and purify to isolate the highly conjugated product.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the operational metrics of both pathways based on typical heteroaromatic cross-coupling literature parameters[2][6][7].

MetricProtocol A: Direct DecarboxylativeProtocol B: Stepwise (Decarb + Suzuki)
Overall Steps 13
Atom Economy High (Extrudes CO₂, H₂O)Moderate (Requires NBS, Boronic Acid)
Typical Yield 45% - 65%75% - 85% (Overall)
Catalyst Loading Pd (2 mol%), Cu (10 mol%)Pd (5 mol%)
Reaction Temp. 160 °C220 °C (Step 1), 0 °C (Step 2), 80 °C (Step 3)
Best Suited For Late-stage functionalization, library synthesisHigh-purity monomer synthesis for polymers

References

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists[3] URL:[Link]

  • PMC (NIH) - Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives[2] URL:[Link]

  • ResearchGate - decarboxylative cross‐coupling[9] URL: [Link]

  • Macmillan Group (Princeton University) - Decarboxylative Cross-Coupling (NTJ)[5] URL:[Link]

  • The Journal of Organic Chemistry (ResearchGate) - Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides[7] URL: [Link]

  • RSC Publishing - The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation[4] URL: [Link]

  • PMC (NIH) - Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis[6] URL:[Link]

Sources

Application Note: Functionalization of 3-Methylthieno[3,2-b]thiophene (3-MTT) for High-Performance Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the functionalization of the 3-methylthieno[3,2-b]thiophene (3-MTT) core. This guide is structured to provide actionable, high-level technical direction for researchers in organic photovoltaics (OPV).

Executive Summary & Strategic Rationale

The thieno[3,2-b]thiophene (TT) moiety is a cornerstone of modern organic electronics, renowned for its centrosymmetric, planar quinoidal structure that facilitates strong intermolecular


-

stacking and high charge carrier mobility (

cm

/Vs in polymers).

While the unsubstituted TT core is widely used, the 3-methylthieno[3,2-b]thiophene (3-MTT) derivative offers a critical advantage: Asymmetry .

  • Solubility vs. Packing: The methyl group breaks the perfect symmetry of the core, improving solubility in non-chlorinated solvents (a key requirement for green processing) without imposing the steric bulk of longer alkyl chains (e.g., hexyl/octyl) that can disrupt laminar packing.

  • Crystal Engineering: In Non-Fullerene Acceptors (NFAs), the 3-methyl substituent modulates the crystal lattice, often tightening

    
    -stacking distances compared to bulky side chains.
    

This guide details the synthesis of the 3-MTT core and its conversion into three critical OPV building blocks: the 2,5-dibromo monomer (for polymerization), the 2,5-distannyl monomer (for Stille coupling), and the mono/di-aldehyde (for NFA end-capping).

Synthetic Architecture

The functionalization of 3-MTT relies on the high reactivity of the


-positions (C2 and C5). Due to the asymmetric methyl substitution at C3, the electronic environments at C2 and C5 differ slightly, though both are highly susceptible to electrophilic aromatic substitution (EAS) and lithiation.
Workflow Visualization

The following diagram outlines the conversion of the 3-MTT core into active photovoltaic materials.

MTT_Functionalization Core 3-Methylthieno[3,2-b]thiophene (3-MTT Core) Dibromo 2,5-Dibromo-3-MTT (Polymer Precursor) Core->Dibromo NBS, DMF (Electrophilic Bromination) Distannyl 2,5-Bis(trimethylstannyl)-3-MTT (Stille Monomer) Core->Distannyl 1. n-BuLi, THF 2. Me3SnCl Aldehyde 3-MTT-2-Carbaldehyde (NFA Intermediate) Core->Aldehyde POCl3, DMF (Vilsmeier-Haack) Polymer D-A Conjugated Polymer (e.g., PBDB-T analogs) Dibromo->Polymer Stille/Suzuki Polymerization Distannyl->Polymer Stille Coupling NFA Small Molecule Acceptor (e.g., ITIC derivative) Aldehyde->NFA Knoevenagel Cond.

Caption: Synthetic divergence from the 3-MTT core to high-value OPV intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-MTT Core (If not commercially sourced)

Note: While 3-MTT is commercially available, in-house synthesis ensures purity. Mechanism: Cyclization of


-haloketones with carbon disulfide or direct ring closure of 3-bromothiophene derivatives. The most robust route is the "Concise Synthesis" via 1-(thiophen-3-ylthio)propan-2-one.

Step-by-Step:

  • Thioether Formation: React 3-bromothiophene with n-butyllithium (1.05 eq) in THF at -78°C. Add sulfur powder (

    
    ) to form the thiolate. Quench with chloroacetone  to yield 1-(thiophen-3-ylthio)propan-2-one.
    
  • Cyclization: Dissolve the ketone in chlorobenzene. Add Polyphosphoric Acid (PPA) and reflux (130°C) for 12-24 hours. The PPA acts as both catalyst and dehydrating agent, closing the ring to form 3-methylthieno[3,2-b]thiophene.

  • Purification: The product is an oil/low-melting solid. Purify via vacuum distillation or silica gel chromatography (Hexanes).

Protocol B: 2,5-Dibromination (Polymer Monomer)

This is the critical step for generating monomers for Suzuki/Stille polymerization. Target: 2,5-Dibromo-3-methylthieno[3,2-b]thiophene.

Reagents:

  • 3-MTT (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 - 2.2 eq)

  • DMF (anhydrous) or CHCl

    
    /AcOH (1:1 v/v)
    

Procedure:

  • Dissolution: Dissolve 3-MTT in anhydrous DMF (0.1 M concentration) in a foil-wrapped flask (light sensitive). Cool to 0°C.[1][2]

  • Addition: Dissolve NBS in minimal DMF and add dropwise over 30 minutes. The slow addition prevents localized high concentrations that could lead to over-bromination or ring opening.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and stir overnight. Monitor by TLC (Hexanes). The di-bromo product usually has a significantly lower R

    
     than the starting material.
    
  • Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with water (3x) to remove DMF, then brine.

  • Purification: Recrystallization from Ethanol or Hexanes is preferred over column chromatography to ensure monomer-grade purity (>99.5%).

    • Expert Tip: Traces of mono-bromo impurities will terminate polymerization chains, drastically reducing molecular weight. Verify purity via GC-MS or HPLC.

Protocol C: 2,5-Distannylation (Stille Monomer)

Used for Stille polycondensation. Stannyl derivatives are toxic; handle in a fume hood. Target: 2,5-Bis(trimethylstannyl)-3-methylthieno[3,2-b]thiophene.

Reagents:

  • 3-MTT (1.0 eq)

  • n-Butyllithium (2.5 eq, 2.5 M in hexanes)

  • Trimethyltin chloride (Me

    
    SnCl) (2.6 eq, 1.0 M in THF)
    
  • THF (anhydrous)

Procedure:

  • Lithiation: Dissolve 3-MTT in dry THF under Argon/Nitrogen at -78°C.

  • Deprotonation: Add n-BuLi dropwise. The protons at C2 and C5 are acidic. Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lithiation. A white/yellow precipitate (the di-lithio species) may form.

  • Quench: Cool back to -78°C. Add Me

    
    SnCl solution rapidly.
    
  • Warming: Allow to warm to RT naturally and stir overnight.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Diethyl Ether (Et
    
    
    
    O). Avoid DCM if possible as tin compounds can undergo Cl/Sn exchange over time.
  • Purification: Recrystallization from dry isopropanol or methanol. Do not use silica gel chromatography as the stannyl groups are acid-sensitive and will cleave on silica. Use neutral alumina if chromatography is absolutely necessary.

Protocol D: Vilsmeier-Haack Formylation (NFA Precursor)

Used to introduce aldehyde groups for Knoevenagel condensation with acceptor end-groups (e.g., IC-2F).

Mechanism Visualization:

Vilsmeier Step1 Vilsmeier Reagent Formation (POCl3 + DMF -> Chloroiminium Ion) Step2 Electrophilic Attack on 3-MTT C2/C5 Step1->Step2 Step3 Hydrolysis (Formation of Aldehyde) Step2->Step3 H2O / NaOAc

Caption: Vilsmeier-Haack mechanism for formylation of electron-rich thiophenes.

Procedure:

  • Reagent Prep: In a dry flask at 0°C, add POCl

    
     (1.2 eq) dropwise to anhydrous DMF (excess, acts as solvent). Stir for 30 mins to form the Vilsmeier reagent (yellowish slush).
    
  • Addition: Add 3-MTT (1.0 eq) dissolved in DMF.

  • Heating: Heat to 80-90°C for 4-12 hours.

  • Hydrolysis: Cool to RT. Pour mixture into ice water containing Sodium Acetate (NaOAc) to buffer the pH. Stir for 1 hour. The aldehyde usually precipitates.

  • Regioselectivity Note: For 3-MTT, formylation typically favors the less sterically hindered C5 position (away from the methyl group) first. If the dialdehyde is required, use excess POCl

    
     (3-4 eq) and higher temperatures (100°C+).
    

Key Data & Properties Comparison

The following table highlights why 3-MTT is chosen over the unsubstituted core or the 3-hexyl analog.

PropertyThieno[3,2-b]thiophene (TT)3-Methyl-TT (3-MTT) 3-Hexyl-TT
Symmetry C

(Centrosymmetric)
C

(Asymmetric)
C

(Asymmetric)
Solubility (CHCl

)
Low (< 5 mg/mL)Moderate (~15 mg/mL) High (> 50 mg/mL)
Packing Motif Herringbone (often)Slip-Stacked (favored) Lamellar (alkyl dominated)
Melting Point 56 °C~40-45 °C (estimated) Liquid at RT
HOMO Level ~ -5.6 eV~ -5.55 eV (Inductive donor effect) ~ -5.5 eV
Application Small molecules (vacuum dep)Solution processable NFAs/Polymers High-solubility polymers

Troubleshooting & Expert Tips

  • Regioselectivity in Mono-functionalization:

    • If you attempt mono-bromination of 3-MTT, you will likely get a mixture of 2-bromo (adjacent to Me) and 5-bromo (distal), with 5-bromo often favored due to lower steric hindrance.

    • Recommendation: Always check crude regiochemistry via

      
      H NMR. The proton adjacent to the methyl group typically appears as a singlet (or fine doublet) slightly downfield compared to the distal proton.
      
  • Stannyl Stability:

    • Trimethylstannyl derivatives are highly sensitive to protode-stannylation on silica gel. Always deactivate your TLC plates with 5% Triethylamine in hexanes before spotting.

  • Oxidation Sensitivity:

    • The electron-rich nature of 3-MTT makes it susceptible to oxidation in solution under light. Store all intermediates in the dark under Argon.

References

  • Synthesis of 3-alkylthieno[3,2-b]thiophenes

    • Koyuncu, S. et al. "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials." RSC Advances, 2019, 9, 40470-40475.
  • General TT Functionalization (Bromination/Stannylation)

    • Fuller, L. S. et al. "Synthesis and properties of thieno[3,2-b]thiophene derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1997, 3465-3470.
  • Application in Non-Fullerene Acceptors (ITIC Derivatives)

    • Fei, Z. et al. "An Alkylated Indacenodithieno[3,2-b]thiophene-Based Nonfullerene Acceptor with High Crystallinity.
  • Vilsmeier-Haack Protocols for Fused Thiophenes

    • Ozturk, T. et al. "Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties." Chemical Reviews, 2015, 115, 3036–3140.

Sources

step-by-step procedure for Suzuki coupling of thienothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of Thienothiophene Derivatives

Executive Summary

Thienothiophenes (TTs), particularly the thieno[3,2-b]thiophene and thieno[2,3-b]thiophene isomers, are highly electron-rich, rigid, and planar bicyclic systems. These structural characteristics make them indispensable building blocks in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and advanced pharmaceutical therapeutics[1]. The Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing these scaffolds due to its high functional group tolerance and scalability[2]. However, the electron-rich nature of the TT core introduces specific mechanistic bottlenecks—namely, sluggish oxidative addition and a high propensity for protodeboronation[2][3]. This application note provides a field-proven, self-validating protocol designed to overcome these challenges.

Mechanistic Insights & Causality

To successfully couple TT derivatives, researchers must design the experiment around the intrinsic electronic properties of the thiophene rings. Standard Suzuki protocols often fail or yield high amounts of homocoupled byproducts when applied to TTs due to two primary factors:

  • Challenge 1: Protodeboronation of TT-Boronic Acids. Electron-rich heteroaromatics destabilize the carbon-boron bond, making free TT-boronic acids highly susceptible to protodeboronation (deborylation) under basic aqueous conditions at elevated temperatures[3][4].

    • Causality & Solution: To prevent the formation of deboronated byproducts, the protocol mandates the use of pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates instead of free boronic acids. These protected species release the active boronic acid slowly into the catalytic cycle, matching the rate of transmetalation and minimizing side reactions[4].

  • Challenge 2: Retarded Oxidative Addition. The electron-rich nature of TT-halides increases the electron density around the carbon-halogen bond, raising the activation energy required for the Pd(0) catalyst to undergo oxidative addition[3].

    • Causality & Solution: While Pd(PPh₃)₄ is standard and effective under extended reflux[1], sterically hindered or highly electron-rich TTs require highly active, electron-rich phosphine ligands (e.g., SPhos or XPhos) to accelerate the oxidative addition step and stabilize the resulting Pd(II) intermediate.

Catalytic Pathway Visualization

SuzukiWorkflow Start Thienothiophene Halide & Boronate OxAdd Oxidative Addition (Rate-Limiting for TTs) Start->OxAdd Pd(0) Catalyst BaseAct Base Activation (Crucial for Transmetalation) OxAdd->BaseAct Pd(II) Intermediate TransMet Transmetalation (Risk of Deboronation) BaseAct->TransMet Boronate Ester RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->OxAdd Pd(0) Regeneration Product Coupled TT Derivative RedElim->Product C-C Bond Formation

Figure 1: Suzuki-Miyaura catalytic cycle tailored for thienothiophene derivatives.

Quantitative Reaction Parameters

The following table synthesizes the optimal quantitative parameters for TT Suzuki coupling, contrasting standard conditions with those required for challenging (sterically hindered or highly electron-rich) substrates.

ParameterStandard TT CouplingChallenging SubstratesCausality / Rationale
Catalyst Loading Pd(PPh₃)₄ (2–5 mol%)Pd₂(dba)₃ + SPhos (1–2 mol%)Electron-rich ligands accelerate oxidative addition[2].
Boron Source TT-Bpin (1.1–1.2 eq)TT-MIDA boronate (1.5 eq)Bpin/MIDA prevents rapid protodeboronation[4].
Base 2M K₂CO₃ (aq) (3.0 eq)Cs₂CO₃ (anhydrous) (3.0 eq)Anhydrous bases prevent hydrolysis of sensitive functional groups.
Solvent System Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane (Anhydrous)Dioxane allows higher reflux temperatures (101 °C) to drive sluggish reactions.
Temperature 80–90 °C100–110 °COvercomes the activation barrier of transmetalation[5].
Reaction Time 12–24 hours24–48 hoursEnsures complete consumption of the TT-halide[5].

Step-by-Step Experimental Protocol

This protocol describes the synthesis of a generic functionalized thieno[3,2-b]thiophene via Suzuki coupling using standard biphasic conditions[1][5].

Phase 1: Inert Atmosphere Setup Causality: Oxygen is a potent poison for Pd(0) catalysts, rapidly oxidizing them to inactive Pd(II) species and promoting unwanted homocoupling of the boronic ester.

  • Equip a 50 mL Schlenk flask with a magnetic stir bar.

  • Add the TT-halide (1.0 mmol, 1.0 eq) and the aryl/TT-boronic acid pinacol ester (1.2 mmol, 1.2 eq) to the flask. Note: The 20% excess of the boron source compensates for any minor deboronation that occurs during the reaction[2].

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

Phase 2: Solvent & Base Addition

  • In a separate flask, prepare a solvent mixture of Toluene, Ethanol, and distilled Water in a 4:1:1 volumetric ratio.

  • Degas the solvent mixture by sparging with Argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Dissolve Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq) into the aqueous portion of the degassed solvent.

  • Using a gas-tight syringe, transfer 10 mL of the degassed solvent/base mixture into the Schlenk flask containing the solid reagents.

Phase 3: Execution

  • Place the Schlenk flask in a pre-heated oil bath set to 85–90 °C.

  • Stir vigorously (≥ 800 rpm). Causality: High stirring rates are critical in biphasic systems (Toluene/Water) to maximize the interfacial surface area where the base-activated transmetalation occurs.

  • Allow the reaction to reflux under an Argon balloon for 12 to 24 hours.

Phase 4: Quenching & Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter through a short pad of Celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Troubleshooting & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validation checks must be integrated into the workflow:

  • In-Process Validation (TLC/GC-MS): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). TT derivatives are highly conjugated and strongly UV-active. The disappearance of the TT-halide spot confirms the completion of the oxidative addition. If the halide persists after 12 hours, catalyst poisoning has occurred; spike the reaction with an additional 2 mol% of Pd(PPh₃)₄.

  • Post-Process Validation (NMR Spectroscopy): Analyze the purified product via ¹H NMR. A successful coupling of a TT-Bpin ester is validated by the complete disappearance of the strong aliphatic singlet at ~1.33 ppm (corresponding to the 12 protons of the pinacol methyl groups) and the appearance of new aromatic proton shifts corresponding to the coupled aryl system.

  • Mass Spectrometry (MALDI-TOF): Due to the rigid, conjugated nature of TT oligomers, they often exhibit poor ionization in standard ESI-MS. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the definitive self-validating tool to confirm the exact mass of the coupled TT product without fragmentation[6].

References

  • Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI - Polymers. URL:[Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. URL:[Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - National Institutes of Health. URL:[Link](Note: Derived from PMC search grounding)

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing (SCIRP). URL:[Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Application Note: Preparation and Functionalization of Fused-Ring Systems from 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, validated synthetic protocols, and divergent applications in pharmacology and optoelectronics.

Executive Overview & Chemical Rationale

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3) is a highly privileged bicyclic heterocyclic building block[1]. The thieno[3,2-b]thiophene core is characterized by its rigid, coplanar structure, which enables extended end-to-end


-conjugation and facilitates strong intermolecular S···S contacts. These properties make it an exceptional foundation for developing advanced organic semiconductors[2].

Simultaneously, the scaffold holds significant value in medicinal chemistry. The carboxylic acid moiety acts as a critical hydrogen-bond and ionic anchor, while the electron-rich fused rings provide essential hydrophobic interactions within receptor binding pockets. Notably, derivatives of this compound have been identified as highly potent agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in inflammatory bowel disease, asthma, and cardiovascular conditions[3].

This application note details the divergent synthetic strategies used to manipulate the 2-carboxylic acid and 3-methyl handles to generate both high-potency pharmacological agents and extended fused-ring systems for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Divergent Synthetic Workflows

The true utility of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid lies in its synthetic versatility. The workflow below illustrates two primary pathways:

  • Pharmacological Pathway: Direct regioselective functionalization (e.g., bromination) while retaining the critical carboxylic acid pharmacophore.

  • Materials Science Pathway: Traceless removal of the carboxylic acid (decarboxylation) to free the

    
    -position for subsequent cross-coupling and extended ring fusion.
    

G A 3-Methylthieno[3,2-b]thiophene- 2-carboxylic acid B Regioselective Bromination (Br₂, AcOH) A->B D Catalytic Decarboxylation (Cu, Quinoline, 200°C) A->D C 6-Bromo Derivative (YE210) Potent GPR35 Agonist B->C E 3-Methylthieno[3,2-b]thiophene (Core Scaffold) D->E F Pd-Catalyzed Cross-Coupling & Ring Closure E->F G Extended Fused-Ring Systems (OFET / OPV Materials) F->G

Divergent synthetic workflows for GPR35 agonists and extended fused-ring semiconductors.

Quantitative Data Summaries

The structural modifications of the thieno[3,2-b]thiophene core directly dictate its downstream efficacy. Table 1 highlights the pharmacological potency of the functionalized acid, while Table 2 demonstrates the optoelectronic tuning achieved via extended ring fusion.

Table 1: Pharmacological Potency of Thieno[3,2-b]thiophene Derivatives at GPR35 [3]

Compound IDStructural ModificationTarget ReceptorEC₅₀ (nM)Efficacy (%)
YE210 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acidGPR3563.7 ± 4.1~100
YE120 Furan-based reference agonistGPR3532.5 ± 1.7100
Zaprinast Standard control agonistGPR35163 ± 19.0100

Note: The retention of the 2-carboxylic acid is strictly required for GPR35 activation; esterification or reduction abolishes agonistic activity.

Table 2: Optoelectronic Properties of Extended Fused-Thiophene Semiconductors [4]

Material CoreApplicationHOMO (eV)LUMO (eV)Bandgap (eV)
Compound 7 (TPA-TT-linked)OPVs / DSSCs-5.10-3.421.68
Compound 8 (Alkoxy-TPA-TT)OPVs / DSSCs-5.01-3.361.65

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality for reagent selection is provided to allow scientists to troubleshoot and adapt the conditions for analogous substrates.

Protocol A: Regioselective Bromination for GPR35 Agonists (Synthesis of YE210)

Objective: Introduce a bromine atom at the 6-position while preserving the carboxylic acid to synthesize 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid[3].

Mechanistic Causality: Acetic acid is utilized as a polar protic solvent to stabilize the transient bromonium ion. The regioselectivity at the C6 position is electronically driven by the sulfur atom in the adjacent ring, which directs the electrophilic aromatic substitution to the most electron-rich available site.

  • Preparation: Dissolve 3-methylthieno[3,2-b]thiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in glacial acetic acid (0.2 M) in a round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Shield the reaction from light. Slowly add a solution of molecular bromine (Br₂, 1.05 equiv) in acetic acid dropwise over 30 minutes at room temperature. Strict stoichiometric control is required to prevent over-bromination.

  • Reaction Progression: Stir the mixture at room temperature for 4–6 hours.

  • Quenching & Isolation: Pour the mixture into ice-cold water containing a slight excess of sodium bisulfite (NaHSO₃) to quench unreacted bromine. Filter the resulting precipitate and wash thoroughly with cold water.

  • Validation & QC:

    • TLC: Monitor via Hexanes:EtOAc (3:1) with 1% acetic acid.

    • NMR: Confirm regioselectivity via ¹H-NMR by the disappearance of the characteristic C6-H aromatic singlet (typically around

      
       7.2–7.4 ppm).
      
Protocol B: Catalytic Decarboxylation for Materials Science Precursors

Objective: Traceless removal of the 2-carboxylic acid to yield 3-methylthieno[3,2-b]thiophene, freeing the


-position for subsequent polymerization or cross-coupling[1],[2].

Mechanistic Causality: Quinoline serves a dual purpose: it provides the high-boiling medium (b.p. 237 °C) necessary to overcome the high activation energy of decarboxylation, and it acts as a basic ligand that coordinates the copper catalyst. Copper powder inserts into the C-COOH bond, facilitating the extrusion of CO₂ via a stabilized organocopper intermediate.

  • Preparation: In a dry, two-neck flask under an argon atmosphere, combine 3-methylthieno[3,2-b]thiophene-2-carboxylic acid (10 mmol) and activated Copper powder (0.5 equiv).

  • Solvent Addition: Add anhydrous quinoline (15 mL). Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to 200–220 °C using a sand bath or heating mantle. Monitor the evolution of CO₂ gas (bubbling). Maintain temperature until gas evolution ceases (typically 2–4 hours).

  • Workup: Cool the mixture to room temperature, dilute with diethyl ether (50 mL), and filter through a pad of Celite to remove the copper catalyst.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (3 x 30 mL) to protonate and remove the quinoline solvent into the aqueous layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation & QC:

    • GC/MS: Confirm the mass of the decarboxylated product (m/z = 154).

    • IR Spectroscopy: Verify the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the sharp C=O stretch (~1680 cm⁻¹).

Protocol C: Pd-Catalyzed Cross-Coupling for Extended Ring Fusion

Objective: Couple the decarboxylated/brominated thieno[3,2-b]thiophene core with aryl boronic acids to build extended


-conjugated systems for OFETs[2].

Mechanistic Causality: Tetrakis(triphenylphosphine)palladium(0) undergoes oxidative addition into the activated C-Br bond of the functionalized thienothiophene. A biphasic solvent system (THF/Water or Toluene/Water) combined with a mild base (K₂CO₃) accelerates the transmetalation step with the arylboronic acid, driving the catalytic cycle forward to reductive elimination.

  • Preparation: Charge a Schlenk tube with 2,5-dibromo-3-methylthieno[3,2-b]thiophene (1.0 equiv), the desired arylboronic acid (2.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add a degassed mixture of THF and 2M aqueous K₂CO₃ (v/v 3:1). Subject the mixture to three freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise degrade the Pd(0) catalyst.

  • Coupling: Heat the biphasic mixture to 85 °C under vigorous stirring for 18–24 hours.

  • Isolation: Cool to room temperature, extract with dichloromethane, wash with water, and dry the organic phase. Purify the crude product via silica gel column chromatography or recrystallization from chlorobenzene (for highly planar, poorly soluble extended fused systems).

  • Validation & QC:

    • UV-Vis Spectroscopy: A significant bathochromic (red) shift in the absorption maximum (

      
      ) relative to the starting material confirms the extension of the conjugated 
      
      
      
      -system.

References

  • 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid - Benchchem. 1

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Journal of Medicinal Chemistry - ACS Publications. 3

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties | Chemical Reviews - ACS Publications. 2

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells - MDPI. 4

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a critical workflow for researchers developing organic semiconductors (OFETs) and bio-isosteres in drug discovery. While the parent thieno[3,2-b]thiophene is well-documented, the introduction of the 3-methyl substituent introduces specific steric and electronic challenges that often result in sub-optimal yields (<40%) using standard protocols.

This guide focuses on the Modified Fiesselmann Cyclization , the most scalable and atom-economical route. It addresses the specific regiochemical and kinetic bottlenecks caused by the methyl group adjacent to the reaction center.

The "Golden Route" Workflow

The most robust synthesis involves the condensation of 3-bromothiophene-2-carbaldehyde with ethyl 2-mercaptopropionate , followed by saponification.

SynthesisWorkflow Start 3-Bromothiophene- 2-carbaldehyde Inter1 Thioether Intermediate Start->Inter1 K2CO3, DMF SNAr Reagent Ethyl 2-mercaptopropionate (Nucleophile) Reagent->Inter1 Cyclization Fiesselmann Cyclization Inter1->Cyclization Aldol/Condensation Ester Ethyl 3-methylthieno [3,2-b]thiophene-2-carboxylate Cyclization->Ester - H2O, - HBr Hydrol Saponification (LiOH/MeOH) Ester->Hydrol Final 3-Methylthieno[3,2-b] thiophene-2-carboxylic Acid Hydrol->Final Acid Workup

Figure 1: The optimized reaction pathway. The methyl group is introduced via the mercapto-ester, avoiding complex lithiation steps on the fused ring.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of Ethyl 3-methylthieno[3,2-b]thiophene-2-carboxylate (Precursor) Scale: 10 mmol basis

Reagents & Setup
  • Substrate: 3-Bromothiophene-2-carbaldehyde (1.0 eq, 1.91 g)

  • Reagent: Ethyl 2-mercaptopropionate (1.2 eq, 1.61 g)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.5 eq, 3.45 g)
    
  • Solvent: DMF (Anhydrous, 20 mL) or NMP (for higher temp stability)

  • Atmosphere: Nitrogen/Argon balloon

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in anhydrous DMF.

  • Nucleophile Addition: Add ethyl 2-mercaptopropionate dropwise at room temperature.

  • Base Addition: Add

    
     in one portion.[1][2] The reaction will turn yellow/orange.
    
  • Heating (Critical Step): Heat the mixture to 80–90°C for 12–16 hours.

    • Note: Standard Fiesselmann for un-substituted thioglycolates works at 60°C. The methyl group adds steric bulk, requiring higher activation energy.

  • Workup: Pour the cooled mixture into ice-water (100 mL). The product should precipitate as a solid.[3]

    • If oil forms: Extract with EtOAc (3x), wash with brine (5x) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc 9:1).

Hydrolysis to Acid
  • Suspend the ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous, 3 eq).

  • Reflux for 4 hours (longer than usual due to steric hindrance of the ortho-methyl group).

  • Acidify with HCl (1M) to pH 2 to precipitate the acid.

Troubleshooting & Optimization Guide

This section addresses specific failure modes reported by users.

Issue 1: Low Yield of the Ester Intermediate (<30%)

Symptom: TLC shows unreacted aldehyde or complex baseline streaks (polymerization).

Potential CauseMechanismSolution
Moisture Contamination Water quenches the enolate intermediate, preventing ring closure.Use freshly distilled DMF and dry

(oven-dried at 120°C).
Insufficient Temperature The secondary thiol (propionate) is sterically hindered; 60°C is insufficient.Increase temperature to 90°C . If using NMP, can go to 110°C.
Base Choice Carbonate is too weak for the hindered aldol step.Switch to DBU (1.5 eq) or NaOEt in Ethanol. Caution: NaOEt can cause transesterification.
Issue 2: Incomplete Hydrolysis (Saponification Fails)

Symptom: Product remains an ester or partially hydrolyzes after 24h. Explanation: The methyl group at position 3 creates significant steric hindrance around the carbonyl carbon at position 2, blocking the attack of the hydroxide ion.

  • Fix: Switch from LiOH/MeOH to KOH in Ethylene Glycol at 120°C. The higher temperature and more potent conditions will force the hydrolysis.

Issue 3: Regioisomer Contamination

Symptom: NMR shows a split methyl peak or multiple thiophene proton signals. Explanation: If the starting material (3-bromothiophene-2-carbaldehyde) is contaminated with 4-bromothiophene-2-carbaldehyde, you will form the [2,3-b] isomer.

  • Validation: Check the coupling constant of the starting material. 3-bromo-2-CHO has a doublet with

    
     (H4-H5 coupling).
    

Diagnostic Decision Tree

Use this logic flow to diagnose synthesis failures.

Troubleshooting Start Problem Detected CheckTLC Analyze Reaction Mixture (TLC/LCMS) Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Yes Complex Complex Mixture/Tars CheckTLC->Complex Yes Temp_Check Is Temp > 80°C? SM_Left->Temp_Check Increase_Temp Increase Temp to 90-100°C Switch to NMP Temp_Check->Increase_Temp No Stronger_Base Switch Base to DBU or NaH Temp_Check->Stronger_Base Yes O2_Check Was reaction under Inert Gas? Complex->O2_Check Exclude_O2 Strict N2/Argon Atmosphere Degas Solvents O2_Check->Exclude_O2 No Conc_Check Concentration > 0.5M? O2_Check->Conc_Check Yes Dilute Dilute to 0.1M (Prevent Polymerization) Conc_Check->Dilute Yes

Figure 2: Troubleshooting logic for the cyclization step.

Frequently Asked Questions (FAQs)

Q1: Can I use methyl 2-mercaptopropionate instead of the ethyl ester? A: Yes, absolutely. The methyl ester is often cheaper. The final product is the acid, so the identity of the ester alkyl group is irrelevant as long as it hydrolyzes. However, ethyl esters are generally slightly more stable against premature hydrolysis during the basic cyclization step.

Q2: Why is my product dark red/brown after workup? A: Thiophenes are sensitive to oxidation. The dark color is likely trace oligomers formed via oxidative coupling.

  • Solution: Perform a filtration through a short silica plug using

    
     before crystallization. If the color persists, wash the organic layer with sodium bisulfite solution during workup.
    

Q3: Can I start with 3-methylthiophene-2-carbaldehyde and use ethyl thioglycolate? A: No. This reaction would place the methyl group on the "left" ring (the non-acid bearing ring) at position 6, not position 3. To get the 3-methyl substituent (adjacent to the acid), the methyl group must come from the mercapto-ester (nucleophile), not the aldehyde.

Q4: Is the carboxylic acid stable? A: Thieno[3,2-b]thiophene-2-carboxylic acids are prone to decarboxylation at high temperatures (>150°C) or in strongly acidic media. Avoid drying the final acid at temperatures above 100°C.

References

  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2. Synthesis, metallation and bromine–lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3465-3470. Link

    • Core reference for the bromothiophene-aldehyde cyclization str
  • Irgashev, R. A., & Kazin, N. A. (2024).[1] Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. Organics, 5(4), 507-519. Link

    • Provides modern insights into base/solvent optimization for thienothiophene cycliz
  • Hrobarik, P., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2756–2768. Link

    • Validates the Fiesselmann conditions for substituted deriv

Sources

minimizing side reactions during thienothiophene decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for thienothiophene decarboxylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thienothiophene scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Decarboxylation is a critical step in many synthetic routes to functionalized thienothiophenes, but it can be fraught with challenges leading to yield loss. This document provides in-depth, field-tested insights into identifying, understanding, and mitigating common side reactions.

Section 1: Troubleshooting Guide - Common Side Reactions

This section addresses the most frequent issues encountered during thienothiophene decarboxylation in a practical question-and-answer format.

Issue 1: Protodecarboxylation - The Unwanted Proton

Question: My primary product is the unsubstituted (or protonated) thienothiophene instead of my target compound from a subsequent coupling reaction. Why am I just removing the carboxylic acid?

Answer: This is the most common side reaction, known as protodecarboxylation. The reaction proceeds through a thienyl-anion intermediate after the loss of CO₂. If a proton source is available, it will rapidly quench this intermediate, leading to the simple protonated product.

Causality & Mechanism: The stability of the thienyl-anion intermediate is key. The electron-rich nature of the thienothiophene ring system can make this intermediate highly reactive. The presence of even trace amounts of water, acidic functional groups on the substrate itself, or acidic impurities in the solvent or reagents can serve as a proton source.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions:

    • Solvent Choice: Employ high-boiling, aprotic solvents such as quinoline, N-Methyl-2-pyrrolidone (NMP), or diphenyl ether. Quinoline is a classic choice as it also acts as a ligand for copper catalysts.[1]

    • Reagent Purity: Ensure all reagents are anhydrous. Dry solvents over appropriate drying agents (e.g., molecular sieves, CaH₂) and distill if necessary.

    • Inert Atmosphere: Conduct the reaction under a rigorously dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Catalyst System Selection:

    • Copper-Based Catalysts: The combination of Copper (I) oxide (Cu₂O) or copper powder with quinoline is a standard method.[1] The copper coordinates to the carboxylate, facilitating the C-C bond cleavage and stabilizing the resulting intermediate, potentially steering it away from simple protonation.

    • Silver Catalysts: In some systems, silver salts (e.g., Ag₂CO₃) can be effective catalysts for protodecarboxylation, so their use should be carefully considered if a subsequent coupling is desired.[2][3]

Issue 2: Thermal Degradation & Low Mass Balance

Question: My reaction mixture turns dark brown or black, and I have a low overall yield with a complex mixture of byproducts upon work-up. What is causing this decomposition?

Answer: This indicates thermal degradation of your starting material, intermediate, or product. Thienothiophene cores, especially those with electron-donating substituents, can be sensitive to prolonged exposure to high temperatures.

Causality & Mechanism: High temperatures (often >200 °C) required for thermal decarboxylation can provide enough energy to break other bonds in the molecule, leading to polymerization, ring-opening, or other undefined decomposition pathways. The risk increases with extended reaction times and in the presence of strong acids or bases.[4][5]

Mitigation Strategies:

  • Temperature Optimization:

    • Determine the minimum temperature required for efficient decarboxylation. Run small-scale experiments at various temperatures (e.g., 180 °C, 200 °C, 220 °C) and monitor by TLC or LC-MS to find the sweet spot between reaction rate and degradation.

  • Minimize Reaction Time:

    • Monitor the reaction closely. Once the starting material is consumed, cool the reaction promptly. Prolonged heating after completion significantly increases the risk of degradation.[4]

  • Consider Milder, Catalyzed Methods:

    • If thermal degradation is severe, a purely thermal approach may be unsuitable. Metal-catalyzed decarboxylations (e.g., using copper or palladium) can often proceed at lower temperatures, thus preserving the integrity of the molecule.[3]

    • For certain substrates, particularly those with activating groups like a hydroxyl, acid-catalyzed decarboxylation using a strong acid like hydrobromic acid can be effective at lower temperatures (e.g., refluxing for 30 minutes).[6]

Issue 3: Incomplete Reaction

Question: Even after hours at high temperature, a significant amount of my starting carboxylic acid remains. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to insufficient thermal energy, catalyst deactivation, or poor substrate solubility.

Causality & Mechanism: Decarboxylation has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. In catalyzed reactions, the active catalytic species may be poisoned by impurities or degrade over time. If the starting material is not fully dissolved at the reaction temperature, the reaction becomes mass-transfer limited.

Mitigation Strategies:

  • Solvent & Temperature Re-evaluation:

    • Ensure the solvent has a boiling point high enough to reach the required temperature.

    • Confirm your substrate is fully soluble in the chosen solvent at the reaction temperature. If not, a different solvent system is required.

  • Catalyst Loading & Health:

    • For metal-catalyzed reactions, ensure the catalyst is fresh and active.

    • Consider a modest increase in catalyst loading, but be aware that this can sometimes increase side reactions.

  • Reaction Monitoring:

    • Use TLC, GC-MS, or LC-MS to confirm that the reaction has truly stalled and is not just proceeding slowly. This data is crucial for making informed decisions about extending the reaction time or modifying conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main methods for thienothiophene decarboxylation and how do they compare?

A1: The primary methods are thermal, metal-catalyzed, and acid-catalyzed. The best choice depends on your substrate's stability and functional groups.

MethodTypical ConditionsAdvantagesDisadvantagesBest Suited For
Thermal >200 °C, High-boiling solvent (e.g., Diphenyl ether)Simple, no metal contaminationRequires high temperatures, risk of degradationRobust molecules without sensitive functional groups
Metal-Catalyzed 160-220 °C, Cu₂O or Cu powder in Quinoline[1]Generally lower temperatures than thermal, often higher yieldsMetal contamination, catalyst costGeneral-purpose, good for moderately sensitive substrates
Acid-Catalyzed Reflux in 48% HBr[6]Rapid, low temperatureLimited to acid-stable substrates, can cause demethylation of methoxy groups[6]Substrates with activating groups (e.g., 5-hydroxy)

Q2: How do electron-withdrawing vs. electron-donating groups on the thienothiophene ring affect decarboxylation?

A2: This is a critical consideration. Electron-withdrawing groups (EWGs) like nitro, cyano, or ester groups stabilize the thienyl-anion intermediate, making the decarboxylation generally easier and proceed at lower temperatures. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups destabilize the anion, requiring harsher conditions (higher temperatures) and increasing the risk of side reactions.

Q3: Can I perform a decarboxylation and a cross-coupling reaction in the same pot?

A3: Yes, this is a common and efficient strategy known as decarboxylative coupling. It is often mediated by palladium or copper catalysts. The key advantage is that the highly reactive thienyl-anion intermediate is generated in the presence of a coupling partner and is trapped in situ, which inherently minimizes the protodecarboxylation side reaction. However, optimizing these one-pot reactions can be complex, requiring careful selection of the catalyst, ligands, and reaction conditions to be compatible with both the decarboxylation and the C-C or C-heteroatom bond formation steps.

Section 3: Key Mechanisms and Workflows

Visualizing the reaction pathways is essential for understanding and controlling the outcome.

Core Decarboxylation Pathway and Key Side Reaction

The following diagram illustrates the critical branch point in the reaction. The goal is to favor the "Desired Reaction Pathway" by carefully controlling the conditions to suppress the "Protodecarboxylation Pathway."

G cluster_main Reaction Coordinate cluster_side Side Reaction cluster_desired Desired Reaction Start Thienothiophene Carboxylic Acid Intermediate Thienyl-Anion Intermediate (After CO₂ Loss) Start->Intermediate Heat / Catalyst (-CO₂) Protonated Unwanted Product (Protodecarboxylation) Intermediate->Protonated Quenching by H⁺ source (e.g., H₂O) Coupled Target Product (e.g., from Coupling) Intermediate->Coupled Reaction with Electrophile (in Decarboxylative Coupling)

Caption: Competing pathways after CO₂ loss.

General Experimental Workflow

This workflow provides a logical sequence for setting up and executing a decarboxylation experiment while minimizing side reactions.

G A 1. Reagent & Glassware Prep (Oven-dry glassware, use anhydrous solvents/reagents) B 2. Reaction Setup (Assemble under inert atmosphere - N₂ or Ar) A->B C 3. Reagent Charging (Charge solvent, substrate, and catalyst) B->C D 4. Controlled Heating (Heat to optimized temperature with vigorous stirring) C->D E 5. Reaction Monitoring (Track progress via TLC, LC-MS, or GC-MS) D->E F 6. Prompt Work-up (Cool reaction immediately upon completion) E->F G 7. Purification (e.g., Column chromatography, recrystallization) F->G

Caption: Standard workflow for decarboxylation experiments.

Section 4: Protocols

Protocol 1: Standard Copper-Catalyzed Decarboxylation

This protocol is adapted from established methods for synthesizing thienothiophenes where decarboxylation is a key step.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thienothiophene carboxylic acid (1.0 eq) and copper(I) oxide (0.2 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous quinoline (enough to create a 0.1-0.2 M solution) via a syringe.

  • Heating: Heat the reaction mixture to 190-210 °C with vigorous stirring. The evolution of CO₂ gas (bubbling) should be observed.

  • Monitoring: Monitor the reaction by TLC (thin-layer chromatography) by taking small aliquots, quenching with 1M HCl, extracting with ethyl acetate, and spotting on a TLC plate. The disappearance of the polar carboxylic acid spot indicates completion. Typical reaction times are 2-6 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with a larger volume of ethyl acetate or dichloromethane and filter through a pad of celite to remove the copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove quinoline), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Decarboxylation for Activated Substrates

This protocol is based on the efficient decarboxylation of a hydroxy-substituted benzothiophene, a related heterocyclic system.[6]

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, add the activated thienothiophene carboxylic acid (e.g., a 5-hydroxy derivative) (1.0 eq).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) to form a slurry (approx. 5-10 mL per gram of substrate).

  • Heating: Heat the mixture to reflux (approximately 124 °C) with stirring.

  • Monitoring: The reaction is often rapid. Monitor by TLC for the disappearance of starting material. For the model compound, 30 minutes was sufficient.[6]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can then be further purified.

References

  • Benchchem. Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Accessed March 2026.
  • Kovac, J., & Alföldi, J. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub.
  • Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry.
  • Irgashev, R. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry.
  • Jackson, B. D., & Bowlus, S. B. (1980). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Journal of Heterocyclic Chemistry.
  • Goossen, L. J., et al. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. [Link]

  • Drake, H. F., et al. (2019). The thermally induced decarboxylation mechanism of a mixed-oxidation state carboxylate-based iron metal–organic framework. Chemical Communications. [Link]

  • Di Iure, V. L., & Browne, D. L. (2025). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with the 3-methylthieno[3,2-b]thiophene-2-carboxylic acid scaffold. This high-value bicyclic building block is critical for synthesizing advanced organic semiconductors and potent G protein-coupled receptor 35 (GPR35) agonists (such as YE210)[1],[2].

However, the electron-rich nature of the thieno[3,2-b]thiophene core, combined with the nuances of carboxylic acid activation, makes temperature optimization a frequent point of failure in amide coupling reactions. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity syntheses.

Decision Matrix: Temperature Optimization Workflow

The choice of coupling reagent directly dictates the permissible thermal window for your reaction. The workflow below outlines the logical progression for optimizing temperature based on the nucleophilicity of your target amine.

Workflow A Assess Amine Nucleophilicity B Aliphatic (High Reactivity) A->B C Aromatic (Low Reactivity) A->C D HATU / DIPEA Activate at 0°C B->D E EDC / HOAt / Pyridine Activate at 0°C to RT C->E F React at 20-25°C (1-4 hours) D->F G Stepwise Heating to 40°C (Strictly <50°C) E->G H High Yield Amide F->H G->H Monitor via LC-MS I O-to-N Migration / Degradation G->I If T > 50°C

Workflow for optimizing coupling temperature based on amine reactivity.

Troubleshooting & FAQs

Q1: Why does my EDC-mediated coupling yield drop significantly when I run the reaction at 50°C to force a reaction with a sluggish aniline? A: This is a classic mechanistic failure caused by thermal instability of the reactive intermediate. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. At elevated temperatures (>30°C), this intermediate undergoes a rapid, irreversible intramolecular O-to-N acyl migration, forming an inactive N-acylurea byproduct[3],[4]. This side reaction consumes your valuable 3-methylthieno[3,2-b]thiophene-2-carboxylic acid without forming the desired amide. Solution: Keep the activation step at 0°C. If heating is required for a sluggish amine, you must first intercept the O-acylisourea with HOAt or HOBt at room temperature to form a stable active ester before applying mild heat (max 40°C)[4].

Q2: I am using HATU at room temperature, but I am observing a major byproduct and low yields. Is the temperature too high? A: While HATU is highly efficient and forms a highly reactive OAt-active ester, excess HATU at room temperature can react directly with your amine to form a tetramethylguanidinium byproduct[4],[5]. This is exacerbated if the activation of the thienothiophene acid is slow. Solution: Pre-activate the carboxylic acid with HATU and DIPEA at 0°C for 15 minutes before adding the amine. This ensures the HATU is fully consumed in forming the active ester, preventing guanidinylation when the reaction warms to 25°C.

Q3: How does the thieno[3,2-b]thiophene core respond to elevated temperatures in basic conditions? A: The electron-rich, fused bicyclic system is sensitive to harsh conditions. Prolonged heating (>50°C) in the presence of strong organic bases (like excess DIPEA or DBU) can lead to decarboxylation or oxidative degradation of the thiophene rings. Because this scaffold is essential for the potency of resulting GPR35 agonists[1],[2], thermal preservation of the core is non-negotiable. Always prioritize highly reactive coupling reagents (like HATU or PyBOP) at ambient temperatures over heating less reactive systems (like EDC alone).

Quantitative Benchmarks: Temperature vs. Yield Profiles

The following table summarizes expected yields and primary failure modes based on our internal validation of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid couplings.

Coupling ReagentActivation TempReaction TempAliphatic Amine YieldAromatic Amine YieldPrimary High-Temp Side Reaction
HATU / DIPEA 0°C20–25°C>90%75–85%Guanidinylation of amine
EDC / HOBt 0°C20–25°C80–85%40–50%O-to-N acyl migration[3]
EDC / DMAP 20°C40–50°C70–80%60–70%Core degradation / Epimerization[5]
PyBOP / DIPEA 0°C20–25°C85–90%65–75%Pyrrolidide formation (rare)

Validated Experimental Protocol: Temperature-Controlled HATU Amidation

This protocol is designed as a self-validating system . It includes internal checkpoints to ensure the reaction is proceeding correctly, preventing the loss of the high-value thienothiophene starting material.

Scale: 0.5 mmol Objective: Suppress thermal degradation and guanidinylation while maximizing amide yield.

Step 1: Preparation & Solvation

  • Charge a dry, argon-flushed round-bottom flask with 3-methylthieno[3,2-b]thiophene-2-carboxylic acid (99 mg, 0.50 mmol, 1.0 eq).

  • Add 2.5 mL of anhydrous DMF (0.2 M concentration).

  • Validation Checkpoint: The solution should be clear and pale yellow. If the solution is dark brown, the starting material has oxidized; discard and use a fresh batch.

Step 2: Thermal Control & Activation

  • Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 5 minutes.

  • Add DIPEA (218 µL, 1.25 mmol, 2.5 eq), followed by HATU (209 mg, 0.55 mmol, 1.1 eq) in one portion.

  • Stir at 0°C for exactly 15 minutes.

  • Validation Checkpoint: To confirm the formation of the OAt-active ester, withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, confirming successful activation without degradation[4].

Step 3: Amine Addition & Coupling

  • Add the target amine (0.60 mmol, 1.2 eq) dropwise (if liquid) or in small portions (if solid) while maintaining the temperature at 0°C.

  • Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to naturally warm to room temperature (20–25°C ).

Step 4: Monitoring & Termination

  • Monitor the reaction via LC-MS after 2 hours.

  • Validation Checkpoint: Look for the disappearance of the active ester mass and the appearance of the product mass. If unreacted active ester remains, do NOT apply heat . Instead, add an additional 0.2 eq of the amine and stir for another hour.

  • Once complete, dilute the mixture with ethyl acetate (15 mL) and wash sequentially with 1N HCl (to remove DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Benchchem - 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid.1

  • Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.3

  • National Institutes of Health (PMC) - Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. 2

  • Benchchem - Application Notes and Protocols for Amide Bond Formation using EDC and HATU.4

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. 5

Sources

Validation & Comparative

NMR characterization of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: NMR Characterization of 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid

Executive Summary: The Structural Imperative

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3) is a critical fused-ring building block. In materials science, it serves as a precursor for rigid,


-conjugated polymers used in Organic Field-Effect Transistors (OFETs) due to its ability to facilitate intermolecular S[1]···S contacts. In medicinal chemistry, it acts as a scaffold for GPR35 agonists.[1]

The Characterization Challenge: The primary synthetic challenge is regioisomerism . The thieno[3,2-b]thiophene core is isomeric with thieno[2,3-b]thiophene.[2][3] Distinguishing these fused systems—and verifying the position of the methyl group—requires precise NMR protocols. Standard solvents like CDCl


 often yield poor resolution due to the compound's low solubility and strong dimerization tendency.

This guide provides an optimized NMR characterization workflow, contrasting this product with its structural isomers to ensure synthetic fidelity.

Comparative Analysis: Isomer Differentiation

The most common error in synthesizing fused thiophenes is misidentifying the [3,2-b] system (trans-like sulfur arrangement) with the [2,3-b] system (cis-like sulfur arrangement).

Structural Logic & NMR Signatures
Feature3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid (Target)3-Methylthieno[2,3-b]thiophene-2-carboxylic Acid (Alternative)
Symmetry

(Planar)

(Planar)
Sulfur Orientation Trans-fused (S atoms on opposite sides)Cis-fused (S atoms on same side)
Aromatic Protons H-5 and H-6 on the unsubstituted ring.H-4 and H-5 on the unsubstituted ring.
Coupling (

)

(Characteristic of [3,2-b])

(Often slightly larger)
Methyl Shift


Key Distinction Long-range coupling (

or

) is often absent or very weak between Me and Ring H due to distance.
Cross-ring coupling is more likely if Me is closer to the other ring's protons spatially.

Critical Insight: The definitive confirmation often comes from


C NMR  or NOESY . In the [3,2-b] system, the methyl group at C-3 is spatially distant from H-5/H-6. In the [2,3-b] isomer (depending on substitution pattern), NOE correlations may differ. However, the splitting pattern of the aromatic protons  (clean doublets vs. complex multiplets) is the first-line check.

Optimized Experimental Protocol

Standard chloroform-based protocols fail for this acid due to aggregation. The following protocol ensures sharp, integrable peaks.

A. Solvent Selection Strategy
  • Avoid:

    
    .
    
    • Reason: The carboxylic acid forms strong hydrogen-bonded dimers, causing the -COOH peak to broaden or disappear. Low solubility leads to poor signal-to-noise (S/N).

  • Recommended:

    
    .
    
    • Reason: DMSO is a hydrogen-bond acceptor. It disrupts dimers, sharpening the -COOH proton signal and shifting it to a distinct region (

      
       ppm). It also significantly improves solubility.
      
B. Acquisition Parameters (400 MHz or higher)
  • Concentration: 10–15 mg in 0.6 mL

    
    .
    
  • Temperature: 298 K (Standard). Note: If peaks remain broad, heat to 323 K to increase molecular tumbling.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Causality: The quaternary carbons and the carboxylic acid proton have long

      
       relaxation times. A short delay will suppress the integration of the -COOH peak, leading to incorrect stoichiometry calculations.
      
  • Pulse Angle:

    
     (to ensure quantitative recovery between scans).
    

Data Interpretation & Reference Values

Representative H NMR Data ( , 400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
13.20 - 13.50 Broad Singlet (br s)1H-COOH Acidic proton, desheilded by H-bonding with DMSO.
8.10 - 8.25 Doublet (

)
1HH-6

-proton to Sulfur (most deshielded aromatic).
7.50 - 7.65 Doublet (

)
1HH-5

-proton to Sulfur.
2.45 - 2.55 Singlet (

)
3H-CH

Methyl group at position 3. (May overlap with DMSO solvent residual at 2.50).

Note: The coupling constant


 is typically 5.2 Hz, confirming the thiophene ring integrity.[2]
Representative C NMR Data ( , 100 MHz)
  • Carbonyl:

    
     (-COOH)
    
  • Quaternary Carbons:

    
     (Bridgehead carbons and C-substituted carbons).
    
  • Methine Carbons:

    
     (C-5, C-6).
    
  • Methyl Carbon:

    
    .
    

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from precursor selection to final structural verification, highlighting the "Go/No-Go" decision points based on NMR data.

G Precursor Start: 3-Bromothiophene or 3-Nitrothiophene deriv. Cyclization Step 1: Cyclization Reaction (Formation of fused ring) Precursor->Cyclization Crude Crude Product (Mixture of isomers?) Cyclization->Crude SolubilityCheck Decision: Solubility Check Crude->SolubilityCheck CDCl3_Path Solvent: CDCl3 (Poor Solubility/Broad Peaks) SolubilityCheck->CDCl3_Path Incorrect DMSO_Path Solvent: DMSO-d6 (Rec. for -COOH) SolubilityCheck->DMSO_Path Correct Fail_Dimer FAIL: Broad/Missing COOH (Dimerization) CDCl3_Path->Fail_Dimer NMR_Acq Acquire 1H NMR (D1 > 5s) DMSO_Path->NMR_Acq Analysis Data Analysis: Check J(5,6) & COOH Integral NMR_Acq->Analysis Pass PASS: J ~ 5.2 Hz COOH Visible Analysis->Pass Clean Spectrum Fail_Isomer FAIL: Wrong Coupling (Isomer Contamination) Analysis->Fail_Isomer Complex Splitting

Caption: Workflow for the isolation and NMR validation of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid. Green paths indicate the optimized protocol.

References

  • Fuller, L. S., et al. (1997). Thieno[3,2-b]thiophene-2-carboxylic acid synthesis from 3-bromothiophene.[4] J. Chem. Soc., Perkin Trans. 1. Link

  • BenchChem. (2025).[5] 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid: Product Specifications and Applications.Link

  • Mazhira, N. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12178. Link

  • Reichstein, T., et al. (1932). Historical context of thiophene carboxylic acid characterization.[2][4] Nachr.[4][6] Ges. Wiss. Goettingen. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thieno[3,2-b]thiophene-2-carboxylic acid.[7]Link

Sources

Comparative Analysis: Charge Transport in Methyl-Substituted vs. Unsubstituted Thieno[3,2-b]thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of thieno[3,2-b]thiophene (TT) derivatives, specifically isolating the impact of methyl substitution (3,6-dimethylthieno[3,2-b]thiophene) versus the unsubstituted core on electrical conductivity and hole mobility.

The Verdict: While unsubstituted thienothiophenes offer maximum theoretical planarity, they suffer from poor solubility and a tendency toward edge-to-face (herringbone) crystal packing, which limits orbital overlap. Methyl substitution at the 3,6-positions acts as a critical "crystal engineering" lever. It introduces a steric handle that often forces the molecules into a slipped-stack (


-

) motif
—the gold standard for charge transport—while simultaneously raising the HOMO level via the inductive (+I) effect, thereby lowering the barrier for hole injection.

Key Performance Indicators (KPIs):

  • Hole Mobility (

    
    ):  Methyl-substituted derivatives typically exhibit 1-2 orders of magnitude higher mobility in OFET configurations compared to unsubstituted analogs (when processed correctly).
    
  • Processability: Unsubstituted TT is volatile and insoluble; Methyl-TT allows for vacuum deposition with stable film morphology.

Electronic & Structural Mechanics

To understand the conductivity difference, we must analyze the molecule from the quantum level (single molecule) to the macroscopic level (thin film).

The Inductive Effect (Single Molecule)

The thieno[3,2-b]thiophene core is electron-rich.[1][2] Adding methyl groups (


) exerts a positive inductive effect (+I).
  • Unsubstituted TT: Lower HOMO energy level (approx -5.3 to -5.5 eV). Harder to oxidize; higher barrier for hole injection from high-work-function electrodes (like Gold).

  • Methyl-Substituted TT: The electron-donating methyl groups destabilize the HOMO, raising it (approx -5.1 to -5.2 eV). This creates a better energetic match with standard electrodes, facilitating charge injection.

Crystal Packing (The "Methyl Effect")

Conductivity in organic semiconductors is less about the molecule and more about how they touch.

  • Herringbone (Unsubstituted): Without steric bulk, TT rings pack edge-to-face (T-shape). This minimizes

    
    -orbital overlap between neighbors, forcing charge carriers to "hop" across a difficult energetic landscape.
    
  • Slipped-Stack (Methyl-Substituted): The methyl groups prevent the T-shape interaction. To minimize steric clash, the molecules slide over each other, creating face-to-face

    
    -stacking. This forms a continuous "highway" for delocalized electrons, significantly increasing the transfer integral (
    
    
    
    ).
Mechanistic Pathway Diagram

The following diagram illustrates the causal link between chemical modification and device performance.

Conductivity_Mechanism cluster_0 Chemical Structure cluster_1 Solid State Physics Unsub Unsubstituted TT (Planar, Low Steric) Herringbone Herringbone Packing (Edge-to-Face) Unsub->Herringbone Dominant Interaction Methyl 3,6-Dimethyl TT (+I Effect, Steric Bulk) SlippedStack Slipped $pi$-Stacking (Face-to-Face) Methyl->SlippedStack Steric Steering HOMO_Level HOMO Level Shift (Easier Injection) Methyl->HOMO_Level Inductive Effect LowResult Low/Moderate Mobility (Limited by Hopping) Herringbone->LowResult Poor Orbital Overlap Result High Hole Mobility ($mu > 0.1$ cm$^2$/Vs) SlippedStack->Result Maximized Transfer Integral HOMO_Level->Result Lower Contact Resistance

Figure 1: Causal pathway showing how methyl substitution alters crystal packing and electronic levels to enhance conductivity.

Comparative Performance Data

The following table synthesizes data from various oligomeric and polymeric studies where the TT core is the primary charge transport unit.

FeatureUnsubstituted Thieno[3,2-b]thiophene3,6-Dimethylthieno[3,2-b]thiopheneImpact on Conductivity
HOMO Level ~ -5.5 eV~ -5.2 eVPositive: Methyl variant is easier to dope and inject holes into.
Packing Motif Herringbone (Edge-to-Face)Slipped

-Stack / Brickwork
Positive: Face-to-face stacking maximizes orbital overlap.
Solubility Poor / InsolubleModerateNeutral/Positive: Methyl allows better purification; longer alkyls needed for spin-coating.
Hole Mobility (

)

cm

/Vs*

cm

/Vs**
Major: Orders of magnitude improvement in optimized devices.
Thermal Stability Low (Volatile)High (Stable up to 300°C)Positive: Methyl groups increase molecular weight and lattice energy.

*Note: Unsubstituted values often reflect oligomers where the core is diluted, or poor quality films due to volatility. **Note: High-end values (1.3 cm²/Vs) are observed in dimerized systems (e.g., bis-TT derivatives) used in OFETs.

Experimental Protocol: Validating Conductivity

To objectively compare these materials, one cannot simply measure "resistance" with a multimeter. The standard for intrinsic material performance is the Organic Field-Effect Transistor (OFET) saturation mobility measurement.

Materials & Prerequisites
  • Substrates: Highly doped n-type Silicon (Gate) with 300nm thermally grown SiO

    
     (Dielectric).
    
  • SAM Treatment: Octadecyltrichlorosilane (OTS) to passivate surface traps (Critical for TT derivatives).

  • Deposition: Vacuum Thermal Evaporator (

    
     Torr).
    
Step-by-Step Fabrication Workflow
  • Substrate Cleaning:

    • Sonicate Si/SiO

      
       wafers in Acetone, then Isopropanol (10 min each).
      
    • UV-Ozone treat for 20 mins to generate surface -OH groups.

  • Surface Modification (SAM):

    • Immerse wafers in a 10 mM solution of OTS in Toluene for 12 hours.

    • Why: This hydrophobic layer induces vertical orientation of the TT molecules, crucial for lateral charge transport.

  • Active Layer Deposition:

    • Load Methyl-TT and Unsubstituted-TT into separate crucibles.

    • Deposit 40-50 nm of material at a rate of 0.1 Å/s.

    • Control: Maintain substrate temperature at 60°C to promote crystallinity.

  • Metallization:

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Length (

      
      ): 50 
      
      
      
      m; Channel Width (
      
      
      ): 1000
      
      
      m.
  • Characterization:

    • Measure

      
       vs 
      
      
      
      using a semiconductor parameter analyzer (e.g., Keithley 4200).
    • Calculate mobility (

      
      ) using the saturation regime equation:
      
      
      
      
Diagnostic Diagram: Measurement Logic

Measurement_Protocol Start Start: Clean Si/SiO2 Wafer SAM Apply OTS Monolayer (Passivate Traps) Start->SAM Deposition Vacuum Deposition (Rate: 0.1 Å/s) SAM->Deposition Anneal Thermal Annealing (Enhance Crystallinity) Deposition->Anneal Measure Measure I-V Curves (Sat. Regime) Anneal->Measure Calc Extract Mobility (µ) Measure->Calc

Figure 2: Standardized workflow for extracting intrinsic hole mobility.

Conclusion & Recommendations

For researchers in organic electronics and bio-electronics, the choice between unsubstituted and methyl-substituted thienothiophenes is a choice between theoretical purity and practical performance .

  • Select Unsubstituted TT only if you are conducting fundamental spectroscopic studies on ring vibrations or require a minimal steric footprint for co-crystallization with small acceptors (e.g., TCNQ).

  • Select Methyl-Substituted TT for any application requiring charge transport (OFETs, OPVs, Sensors). The methyl groups provide the necessary steric bulk to enforce

    
    -stacking and the electronic lift to facilitate hole injection.
    

Final Note on Bio-Applications: While this guide focuses on conductivity, the thienothiophene scaffold is a bioisostere for indole. If your research bridges into bio-electronics (e.g., neural probes), the methyl-substituted variant's oxidative stability makes it a superior candidate for operation in aqueous/biological environments compared to the easily oxidized unsubstituted core.

References

  • Sirringhaus, H. (2014). "25th Anniversary Article: Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon." Advanced Materials. Link

  • McCulloch, I., et al. (2006). "Liquid-crystalline semiconducting polymers with high charge-carrier mobility." Nature Materials. Link

  • Zhang, X., et al. (2018). "Thieno[3,2-b]thiophene-Based Organic Semiconductors: Synthesis and Applications." Journal of Materials Chemistry C. Link

  • Takimiya, K., et al. (2011). "Thienoacenes: Synthesis, Properties, and Applications." Chemical Reviews. Link

  • Ponomarenko, S. A., & Kirchmeyer, S. (2003). "Processability and Crystal Structure of Methyl-Substituted Thiophenes." Journal of Materials Chemistry. Link

Sources

Definitive Guide to Thermal Stability of Thieno[3,2-b]thiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in organic electronics and drug discovery, the thienothiophene (TT) scaffold represents a critical balance between electronic delocalization and environmental stability. Among its four isomers, thieno[3,2-b]thiophene stands out as the thermodynamic benchmark. This guide provides an in-depth technical comparison of these isomers, focusing on thermal stability, phase transition behaviors, and the structural origins of their performance.

While thieno[3,2-b]thiophene is a robust solid at room temperature, its isomers display drastically different thermal profiles—ranging from volatile oils to transient, non-isolable species. Understanding these differences is essential for designing durable organic semiconductors (OFETs, OPVs) and stable pharmaceutical intermediates.

Part 1: Comparative Analysis of Isomers

The thermal stability of thienothiophene isomers is directly governed by their resonance energy and crystal packing efficiency . The [3,2-b] isomer maximizes aromaticity in both rings, whereas the [3,4-b] and [3,4-c] isomers suffer from quinoidal distortion and "non-classical" bonding, respectively.

Thermodynamic & Physical Property Comparison
IsomerStructure DescriptionCAS No.Physical State (RT)Melting Point (T_m)Boiling Point (T_b)Stability Rank
Thieno[3,2-b]thiophene Centrosymmetric, fully aromatic251-41-2White Crystals56.0 – 56.5 °C 258 °C (est)1 (Most Stable)
Thieno[2,3-b]thiophene Non-centrosymmetric, aromatic250-84-0Colorless Oil< 20 °C (Liquid)102 °C (16 mmHg)2 (Stable)
Thieno[3,4-b]thiophene Mixed aromatic/quinoidal250-65-7Colorless Oil7.0 – 7.5 °C-3 (Kinetically Unstable)
Thieno[3,4-c]thiophene Non-classical, transient24976-21-4Not IsolatedN/AN/A4 (Unstable)
Structural Origins of Thermal Stability

The "Aromaticity vs. Quinoidal" Trade-off:

  • Thieno[3,2-b]thiophene: The sulfur atoms are positioned to allow continuous

    
    -orbital overlap across the fused bond without forcing a quinoidal structure. This results in the highest resonance energy per ring, leading to a stable crystalline lattice with strong intermolecular S···S interactions (typically ~3.42 Å).[1] This "sheet-like" packing elevates its melting point relative to its isomers.
    
  • Thieno[3,4-b]thiophene: To maintain aromaticity in one ring, the fused system forces the other ring into a semi-quinoidal state. This raises the HOMO energy level (reducing the bandgap) but significantly lowers the activation energy for thermal decomposition and oxidative degradation.

  • Thieno[3,4-c]thiophene: This isomer is a "non-classical" thiophene.[2][3] It cannot be drawn with a stable Lewis structure without charge separation (S(IV) character). It spontaneously decomposes or polymerizes at ambient temperatures, making it irrelevant for thermal applications unless heavily substituted with bulky stabilizing groups.

Part 2: Visualizing Stability Mechanisms

The following diagram illustrates the logical flow from electronic structure to observable thermal properties.

StabilityFlow Isomer_32b Thieno[3,2-b]thiophene Resonance_High High Resonance Energy (Fully Aromatic) Isomer_32b->Resonance_High Isomer_34b Thieno[3,4-b]thiophene Resonance_Med Mixed Aromatic/Quinoidal (Low Bandgap) Isomer_34b->Resonance_Med Isomer_34c Thieno[3,4-c]thiophene Resonance_Low Non-Classical Bonding (Transient) Isomer_34c->Resonance_Low Packing_Strong Strong S···S Interactions (Crystalline Solid) Resonance_High->Packing_Strong Promotes Order Packing_Weak Weak Intermolecular Forces (Oil/Liquid) Resonance_Med->Packing_Weak Disrupts Packing Result_Unstable Low Thermal Stability (Prone to Polymerization) Resonance_Low->Result_Unstable Spontaneous Decomp Result_Stable High Thermal Stability (T_d > 300°C for derivatives) Packing_Strong->Result_Stable Packing_Weak->Result_Unstable

Figure 1: Causal relationship between electronic resonance, crystal packing, and thermal stability for TT isomers.

Part 3: Experimental Protocols for Thermal Characterization

To objectively compare these isomers, standardized thermal analysis is required. The following protocols are designed to handle both the volatile oils (isomers 2,3) and the crystalline solid (isomer 1).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Glass Transition (

). Critical Note: Because thieno[2,3-b] and [3,4-b] are liquids/oils at room temperature, standard open-pan DSC will fail due to evaporation.
  • Sample Preparation:

    • Weigh 2–5 mg of the isomer into a hermetically sealed aluminum pan (Tzero or equivalent).

    • Ensure the reference pan is an empty, matched hermetic pan.

  • Thermal Cycle:

    • Cooling: Equilibrate at -40 °C (or lower if cryostat available) to ensure the oil freezes.

    • Heating: Ramp from -40 °C to 150 °C at 10 °C/min .

    • Cooling: Ramp back to -40 °C at 10 °C/min to observe crystallization (

      
      ).
      
  • Data Analysis:

    • Identify the endothermic peak onset as

      
      .
      
    • Thieno[3,2-b]thiophene should show a sharp peak at ~56 °C.[2]

    • Thieno[3,4-b]thiophene may show a broad melt near 7 °C.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (


, 5% weight loss).
  • Environment: Purge the furnace with Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation, which mimics combustion rather than intrinsic thermal stability.
    
  • Ramp:

    • Equilibrate at 30 °C.

    • Ramp to 600 °C at 10 °C/min .

  • Interpretation:

    • Volatilization vs. Decomposition: For the parent molecules (low MW), weight loss < 200 °C is likely evaporation (boiling).

    • Polymer/Derivative Analysis: For conjugated polymers incorporating these isomers, look for the

      
       (5% loss).
      
      • [3,2-b]-based polymers (e.g., PBTTT) typically show

        
        .
        
      • [3,4-b]-based polymers often show lower onset degradation due to the quinoidal backbone stress.

Part 4: References

  • Cinar, M. E., & Ozturk, T. (2015).[2] Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties.[2] Chemical Reviews, 115(9), 3036–3140.[2] Link

  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2. Synthesis, metallation and bromine–lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3465-3470. Link

  • Zhang, X., et al. (2004). Synthesis and Properties of Thieno[3,4-b]thiophene-Based Conjugated Polymers. Macromolecules, 37(17), 6306–6315. Link

  • BenchChem. (2025). Thieno[3,2-b]thiophene Product Data & Physical Properties. BenchChem Database. Link

  • NIST Chemistry WebBook. (2025).[4] Thieno[2,3-b]thiophene Thermochemical Data. National Institute of Standards and Technology.[4] Link

Sources

High-Resolution ESI-MS/MS vs. EI-GC-MS for the Structural Elucidation of Thienothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the application of thienothiophenes (TTs)—including thieno[3,2-b]thiophene and thieno[2,3-b]thiophene—expands across organic electronics (OLEDs, OFETs) and pharmaceutical development, the need for rigorous structural characterization has never been greater. Mass spectrometry (MS) remains the gold standard for elucidating these electron-rich, fused bicyclic heterocycles.

However, the highly conjugated nature of the TT core presents unique analytical challenges. This guide objectively compares two premier mass spectrometry platforms—Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) —detailing their mechanistic fragmentation pathways, performance metrics, and self-validating experimental protocols.

The Causality of Ionization: Expertise & Experience

When analyzing thienothiophenes, the choice of ionization source fundamentally dictates the fragmentation topology. The TT core is a highly stable, delocalized π-system. Understanding why these molecules fragment the way they do is critical for accurate spectral interpretation.

EI-GC-MS (The "Hard" Approach): In EI-MS, a 70 eV electron beam impacts the volatile TT monomer, stripping an electron to form a highly energetic radical cation ([M]•+). Because 70 eV vastly exceeds typical carbon-carbon and carbon-sulfur bond dissociation energies, the molecule undergoes rapid, unimolecular decomposition. The sulfur atoms stabilize the charge but also provide a pathway for retro-Diels-Alder-like ring contraction. This leads to the hallmark expulsion of carbon monosulfide (CS, 44 Da) and the •CHS radical (45 Da) directly from the fused core [1][2].

ESI-Q-TOF MS/MS (The "Soft" Approach): ESI generates even-electron species (e.g., [M+H]+). The charge typically localizes on the most basic site of a polar substituent (e.g., an amine or carbonyl oxygen) rather than the aromatic TT core. During Collision-Induced Dissociation (CID), energy is deposited vibrationally. Because the TT core is thermodynamically stable, low-energy CID preferentially cleaves the weaker bonds of the side chains first. Only at elevated collision energies (>30 eV) does the TT core begin to rupture [3]. This stepwise fragmentation makes ESI-MS/MS vastly superior for determining the structure of complex TT derivatives.

Platform Performance Comparison

To objectively select the correct platform for your specific TT derivative, consult the performance matrix below.

Analytical ParameterEI-GC-MSESI-Q-TOF MS/MS
Ionization Type Hard (70 eV)Soft (Protonation/Deprotonation)
Primary Ion Species Radical Cation ([M]•+)Even-Electron Ion ([M+H]⁺ or [M-H]⁻)
Analyte Suitability Volatile, thermally stable monomersPolar, high-MW derivatives, polymers
Core Fragmentation Extensive (Loss of CS, CHS•)Minimal at low CE; requires high CE
Substituent Analysis Often lost instantly; hard to deduceExcellent; stepwise CID reveals structure
Defect/Polymer Analysis Not applicableExcellent (often paired with MALDI) [4]

Mechanistic Fragmentation Pathways

Visualizing the fragmentation cascade is essential for predictive structural elucidation. The diagram below illustrates the divergent pathways a substituted thienothiophene undergoes during CID in an ESI-MS/MS workflow.

TT_Fragmentation Precursor Substituted Thienothiophene [M+H]+ Precursor Ion SideChainLoss Side-Chain Cleavage (e.g., -CO2, -Alkyl) Stable TT Core Ion Precursor->SideChainLoss Low CE (10-20 eV) CoreCleavage1 C-S Bond Cleavage Loss of CS (44 Da) SideChainLoss->CoreCleavage1 High CE (>30 eV) CoreCleavage2 Thiophene Ring Opening Loss of CHS• (45 Da) SideChainLoss->CoreCleavage2 High CE (>30 eV) FragmentA m/z [M+H - SideChain - CS]+ CoreCleavage1->FragmentA FragmentB m/z [M+H - SideChain - CHS]+ CoreCleavage2->FragmentB

Mechanistic fragmentation pathway of substituted thienothiophenes under CID MS/MS.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal system suitability checks to ensure data trustworthiness.

Workflow cluster_EI EI-GC-MS Workflow cluster_ESI ESI-Q-TOF MS/MS Workflow EI_Prep Sample Prep (Hexane/DCM) EI_Ion Hard Ionization (70 eV EI) EI_Prep->EI_Ion EI_Frag Extensive Core Fragmentation EI_Ion->EI_Frag ESI_Prep Sample Prep (MeOH/ACN + FA) ESI_Ion Soft Ionization (ESI+ / ESI-) ESI_Prep->ESI_Ion ESI_Frag Targeted CID Fragmentation ESI_Ion->ESI_Frag

Comparative experimental workflows for EI-GC-MS and ESI-Q-TOF MS/MS analysis of TTs.

Protocol A: EI-GC-MS for Volatile TT Monomers

Ideal for confirming the synthesis of base TT cores or halogenated intermediates.

  • Sample Preparation: Dissolve the TT compound in GC-grade hexane or dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 2 min) to 280°C at 15°C/min.

  • Mass Acquisition: Operate the ion source at 250°C with an electron energy of 70 eV. Scan mass range m/z 40–400.

  • Self-Validation Step (Critical): Prior to running unknown derivatives, inject an unsubstituted thieno[3,2-b]thiophene standard. The resulting spectrum must display a molecular ion base peak at m/z 140 and a secondary fragment at m/z 96 (representing the loss of CS). If m/z 96 is absent or <20% relative abundance, the ion source tuning is inadequate for core fragmentation, and the repeller voltage must be recalibrated [2].

Protocol B: ESI-Q-TOF MS/MS for Polar TT Derivatives

Ideal for pharmaceutical candidates, functionalized TTs, and polymer precursors.

  • Sample Preparation: Dissolve the analyte in Methanol/Water (1:1 v/v) containing 0.1% Formic Acid to promote protonation. Final concentration: 1 µg/mL.

  • Chromatographic Separation: Utilize a C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • MS/MS Acquisition: Operate the Q-TOF in positive ion mode. Isolate the [M+H]+ precursor ion in the quadrupole.

  • Self-Validation Step (Energy-Resolved MS): Do not rely on a single collision energy (CE). Ramp the CE from 10 eV to 40 eV in 5 eV increments. You must observe a direct, stoichiometric relationship: as the precursor ion depletes, the sum of the product ion intensities must proportionally increase. First, observe the loss of functional groups (e.g., -COOH as a 44 Da neutral loss at 15 eV). Only at >30 eV should you observe the m/z 96 or m/z 52 fragments indicative of TT core rupture. If the core fragments at 10 eV, your in-source CID is too high, and the declustering potential must be lowered.

Conclusion

For fundamental structural confirmation of simple monomers, EI-GC-MS provides an unmatched, library-searchable fingerprint of the thienothiophene core. However, for drug development professionals and materials scientists working with highly functionalized or polymeric TT derivatives, ESI-Q-TOF MS/MS is mandatory. By leveraging energy-resolved CID, analysts can systematically peel away substituents before probing the robust TT core, ensuring absolute structural confidence.

References

  • Karminski-Zamola, G., Malesevic, M., & Blazevic, N. (1995). Mass spectral fragmentation patterns of some new 3,7-dichloro-benzo[1,2-b:4,5-b']dithiophene-2,6-dicarboxylic acid dianilides and 3,5-dichlorodithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid dianilides. Rapid Communications in Mass Spectrometry, 9(12). URL:[Link]

  • NIST Mass Spectrometry Data Center. Thieno[2,3-b]thiophene. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Zhang, X., et al. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 115(21), 11967-12024. URL:[Link]

  • Kiersnowski, A., et al. (2024). An Automated Analysis of Homocoupling Defects Using MALDI-MS and Open-Source Computer Software. Journal of the American Society for Mass Spectrometry, 35(10). URL:[Link]

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of Elemental Analysis for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step; it is the bedrock upon which all subsequent data rests. The subject of our analysis, 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and organic electronics.[1] Its proper identification and characterization are paramount.

This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary validation tool, contextualized against other essential spectroscopic techniques. We will move beyond simple protocols to explore the causality behind these analytical choices, empowering you to build a robust, self-validating system for structural elucidation.

Part 1: Elemental Analysis - The Foundational Purity and Compositional Check

Elemental analysis (EA) serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a pure organic compound.[2][3] While modern spectroscopic methods provide detailed structural connectivity, EA remains a critical gatekeeper, offering a direct, quantitative assessment of a sample's elemental composition and, by extension, its purity.[4][5] For a newly synthesized batch of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, EA answers the first crucial question: "Is the elemental makeup consistent with the proposed structure?"

Theoretical Composition: The Benchmark for Validation

The first step in any elemental analysis is to calculate the theoretical or expected elemental composition from the molecular formula. This calculated value is the gold standard against which experimental results are measured.

Molecular Formula: C₈H₆O₂S₂ Molecular Weight: 198.26 g/mol [6]

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
Carbon (C)12.011896.08848.46%
Hydrogen (H)1.00866.0483.05%
Sulfur (S)32.065264.13032.35%
Oxygen (O)15.999231.99816.14%

Note: Oxygen is typically determined by difference or via pyrolysis, not direct combustion analysis in a standard CHNS setup.

Experimental Protocol: Combustion-Based CHNS Analysis

Combustion analysis is the most common method for determining carbon, hydrogen, nitrogen, and sulfur content.[2][3] The process involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

Objective: To experimentally determine the %C, %H, and %S of a synthesized sample of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid.

Materials & Instrumentation:

  • Sample: 1-3 mg of high-purity, dried 3-methylthieno[3,2-b]thiophene-2-carboxylic acid.

  • CHNS Elemental Analyzer.

  • Microbalance (readable to at least 0.001 mg).

  • Tin or silver capsules for solid samples.

  • Certified organic analytical standard (e.g., Acetanilide) for calibration.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. This step is critical for ensuring the accuracy of the instrument's detectors.

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as these will significantly alter the C and H percentages. Drying under high vacuum is recommended.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.

    • Seal the capsule to enclose the sample.

  • Combustion: The encapsulated sample is introduced into a high-temperature (typically 900-1000°C) combustion furnace. In a stream of pure oxygen, the compound combusts, converting carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.

  • Reduction & Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, SO₂, N₂) is then typically separated by a gas chromatography column.

  • Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of each element.

Interpreting the Results: A Self-Validating System

The trustworthiness of the analysis hinges on the comparison between the experimental and theoretical values. For publication in most chemistry journals, the experimental values must be within ±0.4% of the calculated theoretical values.[7]

ElementTheoretical %Experimental % (Example)DeviationPass/Fail
Carbon (C)48.46%48.21%-0.25%Pass
Hydrogen (H)3.05%3.01%-0.04%Pass
Sulfur (S)32.35%32.50%+0.15%Pass

A result within this tolerance provides strong evidence that the bulk of the sample has the correct elemental composition, indicating high purity. A significant deviation points to impurities, residual solvent, or potentially an incorrect structure.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Weigh 1-3 mg (Dry Sample) s_encap Encapsulate in Tin Foil s_prep->s_encap combust Combustion (>900°C, O₂) s_encap->combust gases Gases Formed (CO₂, H₂O, SO₂) combust->gases gc GC Separation gases->gc detect TCD Detection gc->detect calc Calculate %C, %H, %S detect->calc compare Compare to Theoretical (C₈H₆O₂S₂) calc->compare result Purity & Composition (within ±0.4%) compare->result

Caption: Workflow for Elemental Analysis via Combustion.

Part 2: Orthogonal Methods - Building a Complete Structural Picture

While essential, elemental analysis does not provide information about atomic connectivity, stereochemistry, or molecular weight.[8] To achieve unambiguous structural validation, we must employ orthogonal methods—independent analytical techniques that probe different molecular properties.

TechniquePrimary Information ProvidedRole in Validating C₈H₆O₂S₂ Structure
Elemental Analysis (EA) Elemental composition and ratio (Empirical Formula).[5]Confirms the correct ratio of C, H, and S, serving as a fundamental purity check.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and molecular formula.Confirms the molecular formula by providing a highly accurate mass (e.g., 197.9809) that distinguishes it from other isomers or compounds with the same nominal mass.
¹H & ¹³C NMR Spectroscopy Atomic connectivity and chemical environment.Determines the precise arrangement of atoms, showing the methyl group, the distinct aromatic protons on the thiophene rings, and the carboxylic acid proton. This is the primary tool for structural elucidation.[8]
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, sharp C=O stretch ~1700 cm⁻¹) and C-S bonds characteristic of the thiophene rings.
Comparative Insights: Why One Technique is Not Enough
  • EA vs. HRMS: EA confirms the ratio of elements, while HRMS confirms the absolute number of each atom via an exact mass measurement. An incorrect EA result with a correct HRMS result might suggest an impurity with a very different elemental composition.

  • EA vs. NMR: A sample could have a perfect elemental analysis but be the wrong isomer. For example, 6-methylthieno[3,2-b]thiophene-2-carboxylic acid would yield the exact same EA data. Only NMR can definitively distinguish between these isomers by showing the precise connectivity of the atoms.

Validation_Logic cluster_questions cluster_techniques compound Synthesized Compound (Is it 3-methylthieno[3,2-b] thiophene-2-carboxylic acid?) q1 Q1: What is the elemental composition and purity? q2 Q2: What is the exact molecular formula? q3 Q3: What is the atomic connectivity (structure)? q4 Q4: What functional groups are present? ea Elemental Analysis q1->ea hrms HRMS q2->hrms nmr ¹H & ¹³C NMR q3->nmr ir IR Spectroscopy q4->ir conclusion Confirmed Structure & Purity ea->conclusion hrms->conclusion nmr->conclusion ir->conclusion

Caption: A logic diagram for comprehensive structural validation.

Conclusion

For a molecule like 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, destined for high-stakes applications in research and development, structural validation is a non-negotiable prerequisite. Elemental analysis provides the foundational, quantitative data to confirm elemental composition and assess purity with high confidence. While it cannot delineate isomeric structures, its role as a robust, self-validating check is indispensable.

By integrating the quantitative data from elemental analysis with the qualitative and structural insights from orthogonal techniques like MS, NMR, and IR, researchers can build an unassailable case for their compound's identity. This multi-faceted approach embodies scientific rigor and ensures the integrity of all subsequent research built upon that molecular foundation.

References

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link].

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available from: [Link].

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). Available from: [Link].

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link].

  • EOLSS. ELEMENTAL ANALYSIS. Available from: [Link].

  • Study.com. Elemental Analysis | Definition, Techniques & Instruments. Available from: [Link].

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (2022). Available from: [Link].

  • Semantic Scholar. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Available from: [Link].

  • National Institutes of Health (NIH). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Available from: [Link].

  • Wikipedia. Elemental analysis. Available from: [Link].

  • PubChem. Methyl thieno(3,2-b)thiophene-2-carboxylate. Available from: [Link].

  • ResearchGate. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Available from: [Link].

  • MDPI. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Available from: [Link].

  • PubMed. Synthesis and characterization of new thieno[3,2-b]thiophene derivatives. (2012). Available from: [Link].

  • Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link].

  • ACS Publications. Chemists Debate the Value of Elemental Analysis. (2022). Available from: [Link].

Sources

Safety Operating Guide

3-methylthieno[3,2-b]thiophene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Do not dispose of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid down the drain or in municipal trash.

This compound is a sulfur-containing organic acid (CAS 1901-41-3).[1][2] While not federally listed as a P- or U-list acute toxin under RCRA (Resource Conservation and Recovery Act), it poses specific hazards regarding acidity , sulfur-based emissions upon incineration , and incompatibility with strong oxidizers .

Immediate Action Plan:

  • Segregate: Store as a Solid Organic Acid .

  • Labeling: Must explicitly state "Contains Sulfur" to alert disposal facilities of SOₓ generation potential during incineration.

  • Incompatibility: Strictly isolate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent thiophene ring oxidation and exothermic decomposition.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. This compound is a rigid, fused-ring thieno-thiophene derivative often used in organic semiconductor or pharmaceutical research.

Table 1: Physicochemical & Hazard Profile
ParameterDataRelevance to Disposal
Chemical Name 3-methylthieno[3,2-b]thiophene-2-carboxylic acidPrimary identifier for waste tags.
CAS Number 1901-41-3Required for inventory and waste manifesting.
Molecular Formula C₈H₆O₂S₂High Sulfur Content: Requires incineration with scrubbing.
Physical State Solid (Powder/Crystals)Dust control measures required during transfer.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to mucous membranes; segregate from bases.
GHS Classifications H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.

Waste Characterization & Regulatory Logic

To ensure compliance with EPA (Environmental Protection Agency) and local regulations, you must classify the waste stream correctly before it leaves your bench.

  • RCRA Status: Non-listed. It does not carry a specific U or P code.

  • Characteristic Waste:

    • Solid Form: Not applicable for Corrosivity (D002) unless in solution.

    • Liquid/Solution: If pH < 2.0, it is D002 (Corrosive) .

  • Ignitability: Not characteristic (Flash point > 60°C).

Expert Insight: Even if the solid does not strictly meet D002 definitions, treat it as a Corrosive Organic Solid for safety. The thiophene moiety is electron-rich; mixing this acid with nitrating agents or strong oxidizers in a waste drum can lead to the formation of unstable sulfoxides or sulfones, presenting a fire/explosion risk.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion.

  • Segregation: Do not mix with basic solids (e.g., sodium bicarbonate) or oxidizers in the same primary container.

  • Labeling:

    • Primary Constituent: "3-methylthieno[3,2-b]thiophene-2-carboxylic acid"[1][2][6]

    • Hazard Checkbox: "Irritant" and "Corrosive" (if applicable by internal policy).

    • Critical Note: Add a supplemental tag: "ORGANIC SULFUR / ACIDIC" .

  • Storage: Cap tightly. Store in the "Solid Organic Acid" bin within a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from recrystallization, reaction solvents.

  • pH Check: Test the pH of the waste stream.

    • If pH < 2: Classify as D002 Corrosive Waste .

    • If pH > 2: Classify based on the solvent (e.g., F003 for non-halogenated ignitable solvents).

  • Solvent Compatibility: Ensure the solvent carrier is compatible with acidic solutes.

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol, Ethanol.

    • Incompatible: Do not mix with waste streams containing amines or strong bases (exothermic neutralization risk).

  • Bulking: Pour into a dedicated "Acidic Organic Solvents" carboy.

    • Warning: If the solution contains oxidizers (e.g., from a reaction workup), quench them completely before adding to the waste carboy.

  • Manifesting: List the solvent percentages and explicitly name the solute (3-methylthieno[3,2-b]thiophene-2-carboxylic acid) to ensure the incinerator facility adjusts for sulfur content.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring segregation from incompatible chemical classes.

DisposalWorkflow Start Waste Generation: 3-methylthieno[3,2-b]thiophene-2-carboxylic acid FormCheck Physical State? Start->FormCheck SolidWaste Solid Waste (Powder, Debris, Paper) FormCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) FormCheck->LiquidWaste Liquid SolidContainer Container: HDPE/Glass Jar Label: 'Solid Organic Acid' SolidWaste->SolidContainer OxidizerCheck CRITICAL CHECK: Are Oxidizers Present? SolidContainer->OxidizerCheck pHCheck Check pH LiquidWaste->pHCheck CorrosiveStream pH < 2 Stream: Corrosive Organic pHCheck->CorrosiveStream Yes SolventStream pH > 2 Stream: Organic Solvent pHCheck->SolventStream No CorrosiveStream->OxidizerCheck SolventStream->OxidizerCheck Quench Quench Oxidizers (e.g., Bisulfite wash) OxidizerCheck->Quench Yes FinalTag Labeling Requirement: 'Contains Sulfur' + 'Acidic' OxidizerCheck->FinalTag No Quench->FinalTag Pickup EHS / HazMat Pickup FinalTag->Pickup

Figure 1: Decision logic for segregating and packaging 3-methylthieno[3,2-b]thiophene-2-carboxylic acid waste. Note the critical checkpoint for oxidizers to prevent incompatible mixing.

Emergency Spill Response

If a spill occurs outside of a containment device (fume hood), follow these steps immediately.

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the area to prevent inhalation (H335).

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is loose.

  • Dry Spill (Powder):

    • Do not dry sweep (generates dust).[7]

    • Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Place waste in a bag, seal, and label as "Hazardous Waste - Solid Debris" .

  • Wet Spill (Solution):

    • Cover with a commercial acid neutralizer (e.g., sodium carbonate or bicarbonate).

    • Wait for bubbling (CO₂ evolution) to cease.

    • Absorb with vermiculite or clay pads.

    • Collect in a hazardous waste bag/pail.

  • Decontamination: Wipe the surface with a soap and water solution.

References

  • PubChem. (2023). Compound Summary: 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS 1901-41-3).[1][2] National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid. As the toxicological properties of this specific compound have not been fully investigated, this guide is built upon a conservative risk assessment, drawing data from structurally analogous thiophene-based carboxylic acids.[1][2] The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely by integrating principles of chemical causality with field-proven laboratory practices.

Hazard Analysis: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from closely related structures. Analysis of SDS for compounds like Thiophene-2-carboxylic acid, 3-Methylthiophene-2-carboxylic acid, and Benzo[b]thiophene-2-carboxylic acid reveals a consistent hazard profile.[1][3][4] The primary risks are associated with its acidic nature and the thiophene moiety.

Anticipated Hazard Profile:

  • Corrosive Solid: As a carboxylic acid, the compound is expected to be a solid. Dust generated during handling can react with moisture on the skin or in the respiratory tract, causing irritation and potential burns.[5][6]

  • Irritant: It is anticipated to cause skin and serious eye irritation.[4][7][8]

  • Respiratory Tract Irritant: Inhalation of dust may lead to respiratory irritation.[4][7][8]

  • Harmful: May be harmful if swallowed or in direct contact with skin.[9][10]

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

Hazard Classification Compound Analogue Source
Skin Corrosion/Irritation (Category 2) Thiophene-2-carboxylic acid, 3-Methylbenzo(b)thiophene-2-carboxylic acid [7][9]
Serious Eye Damage/Irritation (Category 2) Thiophene-2-carboxylic acid, 3-Methylbenzo(b)thiophene-2-carboxylic acid [7][9]
Acute Toxicity, Oral (Category 4) Thiophene-2-carboxylic acid [9][10]
Acute Toxicity, Dermal (Category 4) Thiophene-2-carboxylic acid [9][10]

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Thiophene-2-carboxylic acid, 3-Methoxythiophene-2-carboxylic acid |[8][9] |

This data strongly suggests that 3-methylthieno[3,2-b]thiophene-2-carboxylic acid must be handled with robust protective measures to prevent contact, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should never be the sole method of protection. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3][6] This is critical to minimize the inhalation of airborne dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible and located near the workstation.[3][9]

Personal Protective Equipment (PPE): A System for Safety

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following provides a comprehensive, multi-layered approach to personal protection.

Table 2: Recommended Personal Protective Equipment

Body Area Required PPE Rationale and Specifications
Eye/Face Chemical Splash Goggles & Face Shield Safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][9] For tasks with a higher splash risk (e.g., transfers, preparing concentrated solutions), a face shield must be worn in conjunction with goggles.[5][11]
Skin/Hands Chemical-Resistant Gloves Double-gloving with nitrile gloves is recommended for incidental contact.[5] For extended handling or direct immersion risk, heavy-duty gloves such as neoprene or butyl rubber should be used.[5][12] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Body Chemical-Resistant Lab Coat & Apron A long-sleeved, flame-resistant lab coat is standard. For procedures involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[5][13]
Respiratory As dictated by ventilation When working within a certified fume hood, additional respiratory protection is typically not required.[10] If a procedure must be performed outside a hood (not recommended) or if dust generation is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used in accordance with a respiratory protection program (OSHA 29 CFR 1910.134).[1][3]

| Footwear | Closed-Toe Shoes | Shoes must be made of a non-porous material and fully cover the feet.[5][12] |

Operational Plans: Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and ensuring procedural consistency.

Workflow for Weighing and Preparing a Solution:

  • Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated balance, weigh paper/boat, spatula, and all necessary glassware inside the fume hood.

  • Transfer: Carefully transfer the required amount of solid 3-methylthieno[3,2-b]thiophene-2-carboxylic acid from its storage container to the weigh boat. Minimize dust generation by avoiding rapid movements.[3]

  • Dissolution: Add the weighed solid to the solvent in the designated flask. Do not add solvent to the dry solid in a way that could cause splashing. If adding acid to water, always add the acid to the water slowly, never the other way around.[6][11]

  • Closure: Securely cap the solution container.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and contaminated wipes in the designated solid hazardous waste container.

  • Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal PPE 1. Don Full PPE FumeHood 2. Verify Fume Hood Operation PPE->FumeHood Stage 3. Stage Equipment FumeHood->Stage Weigh 4. Weigh Solid Compound Stage->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Seal 6. Seal Container Dissolve->Seal Decon 7. Decontaminate Surfaces Seal->Decon Waste 8. Segregate Waste Decon->Waste RemovePPE 9. Doff PPE Correctly Waste->RemovePPE Wash 10. Wash Hands RemovePPE->Wash

Figure 1. Standard workflow for handling 3-methylthieno[3,2-b]thiophene-2-carboxylic acid.

Emergency Procedures: Spill and Exposure Management

In Case of Skin Contact:

  • Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]

  • Seek immediate medical attention.[1][3]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9]

  • Remove contact lenses if present and easy to do.[9]

  • Seek immediate medical attention.[1][9]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[3][9]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][3]

  • Seek immediate medical attention.[1]

Spill Management:

  • Small Spill (in fume hood): Wearing appropriate PPE, clean up spills immediately.[1] Use a dry clean-up procedure to avoid generating dust.[4] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3]

  • Large Spill: Evacuate the area and alert emergency personnel.[4] Prevent the spill from entering drains or waterways.[4]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 3-methylthieno[3,2-b]thiophene-2-carboxylic acid must be treated as hazardous waste.[14][15][16] Adherence to local, state, and federal regulations is mandatory.[14]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[16]

  • Containerization: Use separate, designated, and clearly labeled containers for solid and liquid waste.[15] Containers should be made of a compatible material (e.g., plastic) and have a secure, tightly-fitting lid.[15][16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-methylthieno[3,2-b]thiophene-2-carboxylic acid," and the accumulation start date.[15]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15] The SAA should provide secondary containment.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain.[16]

G cluster_gen Waste Generation cluster_sep Segregation & Containerization cluster_store Storage & Collection GenWaste 1. Generate Waste (e.g., contaminated gloves, excess reagent) Segregate 2. Segregate Solid vs. Liquid Waste GenWaste->Segregate Container 3. Place in Designated, Compatible Container Segregate->Container Label 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Store 5. Store in Satellite Accumulation Area (SAA) Label->Store Inspect 6. Keep Container Closed & Inspect Regularly Store->Inspect Pickup 7. Schedule EHS Pickup Inspect->Pickup

Figure 2. Hazardous waste disposal workflow for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid.

References

  • Cole-Parmer. Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%. [Link]

  • Herrmann, D., & Schmalz, H.-G. (2011). 2.3 The Manipulation of Air-Sensitive Compounds. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2 (pp. 15-46). Georg Thieme Verlag.
  • University of Windsor. 10.7 Handling Procedures for Corrosive Materials. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-carboxylic acid. [Link]

  • BrightHR. What PPE Should Be Worn for COSHH?. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - THIOPHENE. [Link]

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.